5-bromo-N-(4-iodophenyl)pentanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N-(4-iodophenyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrINO/c12-8-2-1-3-11(15)14-10-6-4-9(13)5-7-10/h4-7H,1-3,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDOIIFAJQLBBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCCBr)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-bromo-N-(4-iodophenyl)pentanamide: A Comprehensive Technical Guide for Drug Development Professionals
Abstract
This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals, providing a comprehensive analysis of 5-bromo-N-(4-iodophenyl)pentanamide. We delve into its fundamental chemical properties, established synthesis and purification protocols, and its significant applications, particularly as a bifunctional linker in the burgeoning field of targeted protein degradation. This whitepaper aims to equip scientific professionals with the necessary technical knowledge and field-proven insights to effectively harness the potential of this versatile chemical entity in advanced therapeutic research.
Introduction: The Strategic Importance of Bifunctional Molecules in Modern Therapeutics
The landscape of drug discovery is progressively moving towards precision medicine, with a significant focus on therapies that can selectively modulate protein function. A leading strategy in this domain is the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] These heterobifunctional molecules are engineered to co-opt the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System, to selectively eliminate disease-causing proteins.[2]
At the heart of this technology lies the modular design of PROTACs, which consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[2] 5-bromo-N-(4-iodophenyl)pentanamide has emerged as a crucial building block in the synthesis of these complex molecules. Its chemical architecture features two distinct reactive sites: a bromoalkane chain and an iodophenyl group. The aliphatic bromine atom serves as a versatile handle for the attachment of a linker, which is then conjugated to an E3 ligase ligand. Concurrently, the iodo-substituted aromatic ring provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a diverse range of ligands that bind to the target protein. This dual functionality positions 5-bromo-N-(4-iodophenyl)pentanamide as an invaluable intermediate for the construction of PROTAC libraries for high-throughput screening and lead optimization in drug discovery.
This guide will provide a detailed exploration of the chemical properties, synthesis, and practical applications of 5-bromo-N-(4-iodophenyl)pentanamide, offering a foundational yet in-depth resource for its strategic implementation in therapeutic development programs.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 5-bromo-N-(4-iodophenyl)pentanamide is essential for its handling, reaction optimization, and for predicting its behavior in more complex molecular systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃BrINO | [4] |
| Molecular Weight | 382.04 g/mol | [4] |
| CAS Number | 1539292-18-6 | [4] |
| Physical Form | Solid | [5] |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. | |
| InChI Key | JSCUIBBVLBTRQY-UHFFFAOYSA-N | [5] |
Synthesis and Purification: A Self-Validating Protocol
The synthesis of 5-bromo-N-(4-iodophenyl)pentanamide is reliably achieved through an amidation reaction between 4-iodoaniline and 5-bromovaleryl chloride.[6] This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.
3.1. Synthetic Workflow Diagram
Sources
- 1. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. 1539292-18-6|5-Bromo-N-(4-iodophenyl)pentanamide|BLD Pharm [bldpharm.com]
- 5. 5-bromo-N-(4-iodophenyl)-2,3,4-trimethylbenzamide [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
Orthogonal Halogenated Linkers in Modern Drug Discovery: A Technical Guide to 5-Bromo-N-(4-iodophenyl)pentanamide
Executive Summary
Bifunctional linkers are the architectural backbone of targeted therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Among these, 5-bromo-N-(4-iodophenyl)pentanamide (CAS: 1539292-18-6) stands out due to its dual-halogen design[1]. By incorporating both an aliphatic bromide and an aromatic iodide, this molecule provides a highly programmable scaffold for orthogonal cross-coupling and covalent modification[2]. This whitepaper details the physicochemical properties, molecular weight analysis, and self-validating experimental workflows required to utilize this compound effectively in drug development.
Physicochemical Profiling & Molecular Weight Analysis
The molecular formula of 5-bromo-N-(4-iodophenyl)pentanamide is C11H13BrINO [1]. Accurate molecular weight calculation is critical for mass spectrometry (LC-MS) validation during synthetic workflows, as it dictates the expected m/z ratios for the parent ion and its subsequent derivatives.
Quantitative Mass Breakdown
The exact molecular weight of the compound is 382.04 g/mol [1]. The table below summarizes the elemental contribution to the total molecular weight:
| Element | Atom Count | Atomic Mass ( g/mol ) | Total Mass Contribution ( g/mol ) |
| Carbon (C) | 11 | 12.011 | 132.121 |
| Hydrogen (H) | 13 | 1.008 | 13.104 |
| Bromine (Br) | 1 | 79.904 | 79.904 |
| Iodine (I) | 1 | 126.904 | 126.904 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total | 28 | - | 382.039 |
Analytical Insight for LC-MS:
Because bromine exists in nature as two major stable isotopes (
Structural Logic & Orthogonal Reactivity
The synthetic utility of 5-bromo-N-(4-iodophenyl)pentanamide lies in the chemoselectivity of its halogens. Orthogonal cross-coupling strategies frequently leverage this differential reactivity to construct complex polyaromatic or bifunctional molecules without the need for excessive protecting group manipulations[2].
-
Aliphatic Bromide (C-Br): The primary alkyl bromide at the terminus of the pentanamide chain is an excellent electrophile. It is highly susceptible to
nucleophilic substitution by primary/secondary amines, thiolates, or azides. -
Aromatic Iodide (C-I): The aryl iodide is inert to standard
conditions but is highly reactive towards oxidative addition by low-valent transition metals (e.g., Pd(0)). This makes it an ideal handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions.
Orthogonal reactivity pathways of 5-bromo-N-(4-iodophenyl)pentanamide.
Experimental Workflows: Sequential Functionalization Protocol
Causality & Strategic Sequencing: When functionalizing this molecule, the sequence of reactions is paramount. If palladium-catalyzed cross-coupling is attempted first, the Pd(0) catalyst may undergo unwanted oxidative addition into the aliphatic C-Br bond, leading to polymerization or
Protocol 1: Nucleophilic Substitution (Bromide Displacement)
Objective: Attach a secondary amine (e.g., a PROTAC anchor) to the aliphatic chain.
-
Solvation: Dissolve 5-bromo-N-(4-iodophenyl)pentanamide (1.0 eq, 382.04 mg, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) in a flame-dried round-bottom flask.
-
Causality: As a polar aprotic solvent, DMF accelerates
reactions by leaving the nucleophile unsolvated and highly reactive.
-
-
Base Addition: Add anhydrous Potassium Carbonate (K
CO ) (2.0 eq, 276 mg).-
Causality: A mild, insoluble inorganic base neutralizes the generated HBr without hydrolyzing the sensitive amide bond.
-
-
Nucleophile Addition: Add the secondary amine (1.2 eq, 1.2 mmol) dropwise at 0 °C to control the exothermic nature of the initial mixing.
-
Reaction: Warm the mixture to room temperature (25 °C) and stir for 4-6 hours. Monitor by LC-MS.
-
Workup: Quench with distilled water, extract with Ethyl Acetate (3 x 10 mL), wash the organic layer thoroughly with brine (to remove residual DMF), dry over Na
SO , and concentrate in vacuo.
Protocol 2: Suzuki-Miyaura Cross-Coupling (Iodide Functionalization)
Objective: Couple the resulting aryl iodide intermediate with an aryl boronic acid.
-
Solvation: Dissolve the intermediate from Protocol 1 (1.0 eq) and the desired Aryl Boronic Acid (1.5 eq) in a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 10 mL).
-
Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via a reactive boronate complex, while dioxane solubilizes the organic substrates.
-
-
Base Addition: Add Potassium Phosphate tribasic (K
PO ) (3.0 eq).-
Causality: K
PO is a strong enough base to facilitate transmetalation but mild enough to tolerate most newly formed functional groups.
-
-
Catalyst Addition: Add Pd(dppf)Cl
(0.05 eq, 5 mol%).-
Causality: The bidentate dppf ligand prevents catalyst deactivation and is highly efficient for activating bulky aryl iodides.
-
-
Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours.
-
Workup: Filter the crude mixture through a pad of Celite to remove palladium black. Extract the filtrate with Ethyl Acetate, wash with water, dry, and purify via silica gel chromatography.
Sequential functionalization workflow prioritizing SN2 over Pd-catalysis.
References
-
Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis - PMC Source: nih.gov URL:[Link]
Sources
An In-depth Technical Guide to the Structure Elucidation of 5-bromo-N-(4-iodophenyl)pentanamide
Foreword: The Imperative of Structural Certainty
The Target Molecule: A Strategic Overview
5-bromo-N-(4-iodophenyl)pentanamide is a bifunctional molecule, possessing two distinct halogen atoms at opposite ends of its structure. This design makes it a potentially valuable intermediate in organic synthesis, particularly for the development of radiolabeled compounds, imaging agents, or as a linker in bioconjugation chemistry. Our objective is to confirm its molecular identity and connectivity with absolute certainty following a hypothetical synthesis, for instance, the acylation of 4-iodoaniline with 5-bromopentanoyl chloride.
Our analytical strategy is built on three pillars of spectroscopic analysis:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition, with a special focus on the isotopic signatures of the two present halogens.
-
Infrared (IR) Spectroscopy: To rapidly identify the key functional groups present and confirm the formation of the crucial amide bond.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide the definitive atomic-level map of the molecule, establishing the precise connectivity of all carbon and hydrogen atoms.
An In-depth Technical Guide to the Spectral Analysis of 5-bromo-N-(4-iodophenyl)pentanamide
This technical guide provides a comprehensive analysis of the spectral data for the novel compound 5-bromo-N-(4-iodophenyl)pentanamide. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, underpinned by a robust scientific framework. Our approach emphasizes the causality behind experimental choices and ensures that the presented protocols are self-validating.
Introduction
5-bromo-N-(4-iodophenyl)pentanamide is a halogenated amide with potential applications in medicinal chemistry and materials science. The presence of bromine and iodine atoms, along with the amide linkage and the aliphatic chain, imparts unique physicochemical properties to the molecule. Accurate structural elucidation through spectral analysis is paramount for its further development and application. This guide will walk you through the predicted spectral data and its detailed interpretation.
Molecular Structure and Isotopic Considerations
The structure of 5-bromo-N-(4-iodophenyl)pentanamide is presented below. The presence of bromine (isotopes 79Br and 81Br in nearly a 1:1 ratio) and iodine (monoisotopic 127I) will have a significant impact on the mass spectrum, leading to characteristic isotopic patterns.
Caption: Molecular structure of 5-bromo-N-(4-iodophenyl)pentanamide.
Synthesis Protocol
The synthesis of 5-bromo-N-(4-iodophenyl)pentanamide can be achieved through the amidation of 4-iodoaniline with 5-bromopentanoyl chloride.
Experimental Workflow:
Comprehensive Solubility Profile and Physicochemical Characterization of 5-Bromo-N-(4-iodophenyl)pentanamide
Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Formulation Scientists, and Assay Developers
Executive Summary
The compound 5-bromo-N-(4-iodophenyl)pentanamide (CAS: 1539292-18-6) is a highly versatile, high-purity bifunctional intermediate widely utilized in early-stage drug discovery and chemical biology[1]. Featuring both an electrophilic alkyl bromide and a cross-coupling-ready aryl iodide, it serves as a critical building block for PROTAC linkers, covalent inhibitors, and functionalized chemical probes. However, its heavy halogenation and hydrophobic pentyl chain impart significant physicochemical challenges, primarily poor aqueous solubility.
This whitepaper provides an in-depth analysis of the thermodynamic solubility profile of 5-bromo-N-(4-iodophenyl)pentanamide. By decoding the solvation mechanics and providing a self-validating experimental protocol for solubility determination, this guide equips researchers with the authoritative frameworks needed to handle this compound in both synthetic and biological applications.
Physicochemical Identity & Solvation Thermodynamics
To understand the solubility behavior of 5-bromo-N-(4-iodophenyl)pentanamide, one must analyze its structural thermodynamics. The molecule consists of three distinct domains:
-
4-Iodophenyl Ring: Highly lipophilic and polarizable. The heavy iodine atom significantly increases the molecular weight and crystal lattice energy.
-
Amide Core (N-H, C=O): The sole source of polarity, providing exactly one hydrogen-bond donor and one hydrogen-bond acceptor.
-
5-Bromopentyl Chain: A flexible, hydrophobic aliphatic tail that strongly resists solvation in high-dielectric aqueous environments.
The Causality of Poor Aqueous Solubility
The dissolution of a solid in a solvent is governed by the Gibbs free energy of solution (
Conversely, aprotic polar solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent solvents. The highly polarized S=O bond in DMSO acts as a potent hydrogen-bond acceptor for the amide N-H, while the methyl groups engage in favorable van der Waals interactions with the bromopentyl chain and iodophenyl ring, completely overcoming the crystal lattice energy[2].
Fig 1. Solvation drivers and bifunctional reactivity of 5-bromo-N-(4-iodophenyl)pentanamide.
Quantitative Solubility Profile
The table below summarizes the expected equilibrium solubility ranges for 5-bromo-N-(4-iodophenyl)pentanamide across standard laboratory and formulation solvents.
| Solvent System | Dielectric Constant ( | Estimated Solubility Range | Solvation Mechanism & Practical Notes |
| Water / PBS (pH 7.4) | ~80.1 | < 0.01 mg/mL | High cavity formation energy; hydrophobic exclusion. Unsuitable as a primary solvent. |
| DMSO (100%) | 46.7 | > 30.0 mg/mL | Strong H-bond acceptance (S=O to N-H); optimal for primary stock solutions[2]. |
| DMF (100%) | 36.7 | > 25.0 mg/mL | Excellent solvation of the halogenated aromatic and aliphatic systems. |
| Ethanol (Absolute) | 24.5 | 2.0 - 5.0 mg/mL | Moderate solubility; limited by the highly lipophilic nature of the heavy halogens. |
| PEG-400 | 12.4 | 5.0 - 10.0 mg/mL | Useful as a co-solvent for in vivo formulations to prevent precipitation. |
| FaSSIF (Biorelevant) | N/A | ~ 0.05 mg/mL | Mixed micelles (taurocholate/lecithin) slightly enhance apparent solubility. |
Standardized Protocol: Equilibrium Solubility Determination
To accurately determine the thermodynamic (equilibrium) solubility of 5-bromo-N-(4-iodophenyl)pentanamide for assay validation, the Shake-Flask Method coupled with HPLC-UV/MS quantification is the gold standard[3][4]. Unlike kinetic solubility (which relies on DMSO stock dilution and is prone to supersaturation artifacts), this method guarantees true thermodynamic equilibrium[2].
Step-by-Step Methodology
Phase 1: Preparation and Equilibration
-
Solid Addition: Accurately weigh ~5.0 mg of 5-bromo-N-(4-iodophenyl)pentanamide powder into a 5 mL glass vial. Causality: An excess of solid must be present to ensure the solution reaches absolute saturation[4].
-
Solvent Addition: Add 1.0 mL of the target media (e.g., PBS pH 7.4, or FaSSIF) to the vial.
-
Incubation: Add a magnetic stir bar or place the vial in an orbital shaker. Incubate at 37 ± 1 °C with an agitation speed of 100 rpm for 24 to 48 hours . Causality: 37°C mimics physiological conditions, and 48 hours ensures the dissolution kinetics have plateaued into thermodynamic equilibrium[4].
Phase 2: Phase Separation 4. Filtration: Remove the vial from the incubator. Immediately filter the suspension through a 0.22 µm PVDF syringe filter . Causality: PVDF is low-protein/low-drug binding. The 0.22 µm pore size ensures that undissolved micro-crystals do not pass into the filtrate, which would artificially spike the HPLC integration[5].
Phase 3: HPLC Quantification 5. Dilution: Dilute the filtrate 1:10 in mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation inside the HPLC column. 6. Analysis: Inject onto a C18 reverse-phase HPLC column. Quantify the area under the curve (AUC) against a pre-established calibration curve of the compound dissolved in 100% DMSO.
Fig 2. Standardized shake-flask workflow for thermodynamic equilibrium solubility determination.
Formulation Strategies for In Vitro Assays
When utilizing 5-bromo-N-(4-iodophenyl)pentanamide in cellular or biochemical assays, researchers frequently encounter the "DMSO Crash" —where the compound precipitates out of solution upon dilution from a DMSO stock into an aqueous assay buffer. Because the presence of even 0.5–5% DMSO can overestimate equilibrium solubility and mask precipitation[2], the following mitigation strategies are recommended:
-
Step-Down Dilution: Never dilute directly from a 10 mM DMSO stock into a 100% aqueous buffer. Instead, create intermediate dilutions in 50% DMSO / 50% Buffer, or utilize a co-solvent like PEG-400 before final aqueous introduction.
-
Surfactant Integration: The addition of 0.1% Tween-80 or Pluronic F-68 to the aqueous assay buffer lowers the surface tension and can stabilize the compound in a metastable supersaturated state long enough to complete short-term in vitro assays.
-
Cyclodextrin Complexation: For rigorous in vivo or cell-based applications requiring higher concentrations, formulating the compound with 10-20% Hydroxypropyl-
-Cyclodextrin (HP- -CD) can encapsulate the highly lipophilic iodophenyl and bromopentyl moieties, significantly enhancing apparent aqueous solubility without altering the compound's intrinsic structure.
References
-
Biorelevant. Solubility Check in FaSSIF FeSSIF by HPLC. Biorelevant Protocols. Available at: [Link]
-
SciELO (Brazilian Journal of Pharmaceutical Sciences). Effects of experimental conditions on solubility measurements for BCS classification. Available at: [Link]
-
PubMed / Journal of Pharmaceutical Sciences. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Available at: [Link]
Sources
- 1. 5-Bromo-N-(4-iodophenyl)pentanamide|CAS 1539292-18-6 [benchchem.com]
- 2. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. scielo.br [scielo.br]
- 5. biorelevant.com [biorelevant.com]
An In-depth Technical Guide to the Stability and Storage of 5-bromo-N-(4-iodophenyl)pentanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-bromo-N-(4-iodophenyl)pentanamide is a halogenated aromatic amide with potential applications in pharmaceutical and chemical research. As with any high-purity chemical entity, particularly those intended for drug development, ensuring its stability is paramount to the integrity and reproducibility of experimental results. This guide provides a comprehensive overview of the factors influencing the stability of 5-bromo-N-(4-iodophenyl)pentanamide, recommended storage conditions, and methodologies for assessing its degradation. By understanding the inherent chemical liabilities of its constituent functional groups—a bromoalkane, a secondary amide, and an iodophenyl moiety—researchers can implement effective strategies to mitigate degradation and ensure the long-term viability of this compound.
Chemical Profile and Inherent Stability Considerations
5-bromo-N-(4-iodophenyl)pentanamide possesses a unique combination of functional groups that dictate its chemical behavior and stability profile. A thorough understanding of these groups is the foundation for predicting and preventing degradation.
-
The Bromoalkane Terminus: The pentanamide chain is terminated by a primary bromoalkane. This functional group is susceptible to nucleophilic substitution and elimination reactions.[1][2][3][4] The polarity of the carbon-bromine bond renders the carbon atom electrophilic and prone to attack by nucleophiles.
-
The Secondary Amide Linkage: The amide bond is the backbone of the molecule, connecting the aliphatic chain to the aromatic ring. While generally more stable than esters, amides can undergo hydrolysis under acidic or basic conditions, cleaving the molecule into its constituent carboxylic acid and amine.[5][6][7][8][9][10]
-
The Iodophenyl Ring: The presence of an iodine atom on the phenyl ring introduces photosensitivity. Iodoaromatic compounds can undergo photolytic cleavage of the carbon-iodine bond upon exposure to light, particularly in the UV spectrum, leading to the formation of radical species and subsequent degradation products.[11][12][13]
The interplay of these functional groups necessitates a multi-faceted approach to storage and handling, as outlined in the following sections.
Potential Degradation Pathways
Based on the chemical functionalities of 5-bromo-N-(4-iodophenyl)pentanamide, several degradation pathways can be anticipated. Forced degradation studies are instrumental in identifying these pathways and developing stability-indicating analytical methods.[14][15][16][17]
Hydrolytic Degradation
Hydrolysis of the amide bond is a primary concern, particularly if the compound is exposed to acidic or basic conditions, even trace amounts in solvents or on storage container surfaces.
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by water, leading to the formation of 5-bromopentanoic acid and 4-iodoaniline.[5][8][9]
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. This pathway is generally slower for amides compared to esters but can be significant upon heating or with strong bases, yielding the corresponding carboxylate salt and 4-iodoaniline.[5][8][9]
Nucleophilic Substitution and Elimination at the Bromoalkane Terminus
The terminal bromine atom is a leaving group, making the adjacent carbon susceptible to nucleophilic attack.
-
Substitution: Common laboratory nucleophiles such as water, alcohols (if used as solvents), or amines can displace the bromide ion. For example, storage in a protic solvent like methanol could lead to the formation of the corresponding methyl ether.
-
Elimination: In the presence of a strong, non-nucleophilic base, an elimination reaction can occur, resulting in the formation of an alkene.[2][3]
Photodegradation
The carbon-iodine bond is the most photolabile part of the molecule.
-
Homolytic Cleavage: Exposure to light, especially UV radiation, can induce homolytic cleavage of the C-I bond, generating an aryl radical and an iodine radical. These highly reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.[11][12][13]
Oxidative Degradation
While the molecule does not contain functionalities that are highly susceptible to oxidation, the amide and the aromatic ring can be degraded under strong oxidative conditions.[18][19][20][21] The presence of trace metal impurities can catalyze oxidative processes.[18]
Diagram: Factors Influencing the Stability of 5-bromo-N-(4-iodophenyl)pentanamide
Caption: Key factors affecting the stability of the target compound.
Recommended Storage and Handling Protocols
To maintain the purity and integrity of 5-bromo-N-(4-iodophenyl)pentanamide, the following storage and handling procedures are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or lower. | Minimizes the rates of all potential degradation reactions, including hydrolysis and nucleophilic substitution. |
| Light | Store in an amber or opaque vial, inside a light-proof secondary container. | Protects the photolabile carbon-iodine bond from cleavage by UV and visible light.[11][13] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidative degradation.[19] |
| Moisture | Store in a tightly sealed container with a desiccant. | Minimizes the risk of hydrolytic degradation of the amide bond. |
| Container | Use high-quality, inert glass vials (e.g., borosilicate). | Avoids potential reactions with container materials and ensures a tight seal. |
| Handling | Handle in a controlled environment with low light and humidity. Use anhydrous solvents for preparing solutions. | Minimizes exposure to deleterious environmental conditions during experimental setup. |
Stability Assessment: Methodologies and Protocols
A robust stability-indicating analytical method is crucial for monitoring the purity of 5-bromo-N-(4-iodophenyl)pentanamide over time and for identifying any degradation products. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.[22][23][24][25]
Development of a Stability-Indicating HPLC Method
A reverse-phase HPLC method with UV detection is recommended. The method should be capable of separating the parent compound from all potential degradation products.
-
Column: A C18 column is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile and water (with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape) is likely to be effective.
-
Detection: A photodiode array (PDA) detector is advantageous as it can help in the initial characterization of degradation products by providing their UV spectra.
-
Validation: The method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.[26]
Protocol for a Forced Degradation Study
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to understand the degradation pathways.[14][15][16][17]
Objective: To generate potential degradation products of 5-bromo-N-(4-iodophenyl)pentanamide under various stress conditions.
Materials:
-
5-bromo-N-(4-iodophenyl)pentanamide
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated HPLC system with PDA detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 5-bromo-N-(4-iodophenyl)pentanamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve a known amount in the stock solution solvent before analysis.
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette) and a solid sample to light in a photostability chamber according to ICH Q1B guidelines.[13][27]
-
Control Sample: Keep a solution of the compound at 4°C, protected from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before injection.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze all samples by the developed HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Identify and quantify any degradation products.
-
Assess the mass balance to ensure that all degradation products are accounted for.
-
The peak purity of the parent compound should be evaluated using the PDA detector to ensure no co-eluting peaks.
-
Diagram: Workflow for Stability Assessment
Caption: A typical workflow for assessing the stability of a new chemical entity.
Conclusion
The stability of 5-bromo-N-(4-iodophenyl)pentanamide is influenced by its three primary functional groups, making it susceptible to hydrolysis, nucleophilic substitution/elimination, and photodegradation. By implementing stringent storage conditions—low temperature, protection from light and moisture, and an inert atmosphere—researchers can significantly mitigate the risk of degradation. A validated, stability-indicating HPLC method is essential for monitoring the purity of the compound and for elucidating its degradation pathways through forced degradation studies. Adherence to the principles and protocols outlined in this guide will ensure the reliability of experimental data and support the successful application of 5-bromo-N-(4-iodophenyl)pentanamide in research and development.
References
-
Azzam K.M., Aboul-Enein H.Y. Recent Advances in Analysis of Hazardous Genotoxic Impurities in Pharmaceuticals by HPLC, GC, and CE. J. Liq. Chromatogr. Relat. Technol. 2016;39:1–7. [Link]
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC press. [Link]
-
Gas chromatography is the most widely used technique in pharmaceutical industry. IISTE.org. [Link]
-
Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. J Pharm Sci. 2020 Nov;109(11):3394-3403. [Link]
-
Nucleophilic Substitution Reactions of Halogenoalkanes. Save My Exams. [Link]
-
On the hydrolysis mechanisms of amides and peptides. J Phys Org Chem. 2018;31:e3830. [Link]
-
Singh, R., & Rehman, Z. U. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-7. [Link]
-
Advances in Chromatographic Techniques for Drug Purity Determination. ManTech Publications. [Link]
-
ICH Harmonised Tripartite Guideline. Photostability Testing of New Drug Substances and Products Q1B. [Link]
-
Elimination Reaction - Haloalkanes. CK-12 Foundation. [Link]
-
Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed. [Link]
-
(PDF) Photostability testing of pharmaceutical products. ResearchGate. [Link]
-
An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. [Link]
-
Elimination vs Substitution in Halogenalkanes. A-Level Chemistry. [Link]
-
Amide synthesis by oxidative amidation. Organic Chemistry Portal. [Link]
-
Forced Degradation – A Review. World Journal of Pharmaceutical Research. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Current Science and Technology. [Link]
-
21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]
-
the hydrolysis of amides. Chemguide. [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]
-
Haloalkanes and Haloarenes. NCERT. [Link]
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]
-
Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. Pharmaceutical Technology. [Link]
-
Forced Degradation Studies. J Anal Pharm Res. 2016;3(6):14‒12. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction. Lecturio. [Link]
-
11.10 Chemistry of Amides. [Link]
-
(PDF) Acidic and Basic Amide Hydrolysis. ResearchGate. [Link]
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. science-revision.co.uk [science-revision.co.uk]
- 4. lecturio.com [lecturio.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. uregina.ca [uregina.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. 11.10 Chemistry of Amides – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. ikev.org [ikev.org]
- 14. biomedres.us [biomedres.us]
- 15. sgs.com [sgs.com]
- 16. scispace.com [scispace.com]
- 17. pharmtech.com [pharmtech.com]
- 18. researchgate.net [researchgate.net]
- 19. How to Reduce Amide Degradation During Storage — Stability Tips [eureka.patsnap.com]
- 20. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Amide synthesis by oxidative amidation [organic-chemistry.org]
- 22. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 23. admin.mantechpublications.com [admin.mantechpublications.com]
- 24. acgpubs.org [acgpubs.org]
- 25. pharmoutsourcing.com [pharmoutsourcing.com]
- 26. iiste.org [iiste.org]
- 27. database.ich.org [database.ich.org]
A Comprehensive Technical Guide to the Synthesis of 5-bromo-N-(4-iodophenyl)pentanamide from 4-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis of 5-bromo-N-(4-iodophenyl)pentanamide, a key intermediate in the preparation of various pharmacologically active compounds. The synthesis involves the acylation of 4-iodoaniline with 5-bromovaleryl chloride. This document will delve into the underlying chemical principles, provide a detailed experimental protocol, and outline methods for purification and characterization, grounded in established scientific literature.
Core Principles: The Chemistry of N-Acylation
The synthesis of 5-bromo-N-(4-iodophenyl)pentanamide is a classic example of a nucleophilic acyl substitution reaction. In this case, the nucleophile is the amino group (-NH2) of 4-iodoaniline, and the acylating agent is the highly reactive 5-bromovaleryl chloride.
Reaction Mechanism: The lone pair of electrons on the nitrogen atom of 4-iodoaniline attacks the electrophilic carbonyl carbon of 5-bromovaleryl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base, such as triethylamine, is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Bifunctional Scaffold Engineering: A Technical Guide to 5-Bromo-N-(4-iodophenyl)pentanamide in Modern Drug Discovery
Executive Summary
In the rapidly evolving landscape of targeted protein degradation and antibody-drug conjugates (ADCs), the selection of linker architecture is as critical as the choice of the pharmacophore itself. 5-Bromo-N-(4-iodophenyl)pentanamide (CAS 1539292-18-6; Molecular Weight: 382.04 g/mol ) emerges as a highly versatile, heterobifunctional building block designed for precision organic synthesis. Supplied as a high-purity intermediate for research and development[1], this molecule features an electrophilic alkyl bromide, a rigidifying amide bond, and a cross-coupling-ready aryl iodide.
As a Senior Application Scientist, I have found that the true value of this scaffold lies in its orthogonal reactivity. It allows chemists to perform sequential, late-stage functionalizations without the need for complex protecting group strategies, making it an ideal candidate for synthesizing Proteolysis Targeting Chimeras (PROTACs) and complex molecular probes.
Structural & Mechanistic Rationale
The intelligent design of 5-bromo-N-(4-iodophenyl)pentanamide is rooted in the distinct electronic and steric properties of its three core domains:
-
The Aryl Iodide Domain: The carbon-iodine (C-I) bond is the weakest and most polarizable among aryl halides. This ensures that oxidative addition by Palladium(0) occurs at exceptionally high rates, allowing for chemoselective cross-coupling even if other halogens (like chlorides or bromides) are present elsewhere in the complex molecule.
-
The Alkyl Bromide Domain: The 5-carbon pentanamide chain provides an optimal spatial gap (approximately 6–8 Å). The terminal primary bromide is a textbook electrophile, perfectly primed for bimolecular nucleophilic substitution (
) by amines, thiols, or azides. -
The Amide Linkage: Unlike ester or ether linkages, the amide bond restricts free rotation, reducing the entropic penalty during protein-ligand binding. Furthermore, it provides metabolic stability against plasma esterases, which is a critical pharmacokinetic consideration.
Comparative Linker Analysis
To contextualize the utility of this scaffold, we must compare it against the industry-standard Polyethylene Glycol (PEG) linkers.
Table 1: Comparative Analysis of Linker Scaffolds in PROTAC Design
| Property | 5-Bromo-N-(4-iodophenyl)pentanamide | Standard PEG3-Azide Linker | Impact on Drug Design |
| Lipophilicity (cLogP) | High (Alkyl chain + Aryl ring) | Low (Oxygen-rich) | Enhances cell membrane permeability for highly polar warheads. |
| Rigidity | Moderate (Amide bond restricts rotation) | Very Low (Highly flexible) | Reduces entropic penalty during ternary complex formation. |
| Reactivity Profile | Bifunctional: | Click Chemistry (CuAAC) | Enables sequential, orthogonal late-stage functionalization. |
| Metabolic Stability | High (Stable amide and alkyl C-C bonds) | Moderate (Susceptible to oxidative cleavage) | Increases in vivo half-life of the resulting degrader. |
Application I: PROTAC Linker Synthesis ( Functionalization)
Alkyl chains are among the most prevalent motifs in PROTAC linkers, dictating the physicochemical properties and degradation efficiency of the final chimera[2]. The first stage of utilizing our bifunctional scaffold involves attaching the E3 Ubiquitin Ligase ligand (e.g., a Thalidomide or VHL derivative) via the alkyl bromide terminus.
Protocol 1: Nucleophilic Displacement ( )
This protocol describes the attachment of a primary/secondary amine-bearing E3 ligand.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under Argon, dissolve 5-bromo-N-(4-iodophenyl)pentanamide (1.0 eq) and the amine-bearing E3 ligand (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by a catalytic amount of Sodium Iodide (NaI) (0.1 eq).
-
Reaction: Stir the mixture at 60°C for 12 hours. Monitor conversion via LC-MS.
-
Workup: Quench the reaction with water, extract with Ethyl Acetate (3x), wash the combined organic layers with brine to remove DMF, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Purify the crude product via flash column chromatography (Dichloromethane/Methanol gradient) to isolate the Aryl Iodide Intermediate.
Scientific Causality:
The addition of catalytic NaI is a critical field-proven technique. It induces a Finkelstein reaction, converting the terminal alkyl bromide into an alkyl iodide in situ. Iodide is a superior leaving group, which significantly lowers the activation energy of the subsequent
Figure 1: Sequential functionalization workflow of 5-bromo-N-(4-iodophenyl)pentanamide.
Application II: Late-Stage Functionalization (Suzuki-Miyaura Coupling)
Once the E3 ligand is secured, the remaining aryl iodide serves as the anchor point for the Target Protein of Interest (POI) ligand. The Suzuki-Miyaura cross-coupling is widely utilized in pharmaceutical synthesis due to its high functional group tolerance and mild conditions[3].
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the conjugation of the POI ligand via an aryl boronic acid.
Step-by-Step Methodology:
-
Preparation: In a Schlenk tube, combine the Aryl Iodide Intermediate from Protocol 1 (1.0 eq), the target-ligand boronic acid or pinacol ester (1.2 eq), and Potassium Carbonate (
) (3.0 eq). -
Solvent Addition: Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v) to achieve a 0.1 M concentration. Sparge the solution with Argon for 15 minutes to thoroughly deoxygenate.
-
Catalyst Addition: Quickly add the Palladium catalyst,
(0.05 eq), and seal the tube. -
Reaction: Heat the mixture at 90°C for 8 hours.
-
Workup & Purification: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, concentrate the filtrate, and purify the final PROTAC molecule via preparative HPLC.
Scientific Causality:
Aryl iodides undergo the oxidative addition step of the catalytic cycle significantly faster than bromides or chlorides, allowing this reaction to proceed smoothly without disrupting the rest of the molecule. The biphasic Dioxane/Water system is mandatory: it dissolves both the organic substrates and the inorganic base required to activate the boronic acid for transmetalation. We strategically select
Figure 2: Mechanism of action for PROTACs utilizing the pentanamide linker scaffold.
Conclusion
5-Bromo-N-(4-iodophenyl)pentanamide is far more than a simple chemical catalog entry; it is a meticulously engineered bifunctional scaffold. By leveraging the orthogonal reactivity of its alkyl bromide and aryl iodide domains, researchers can execute highly controlled, step-wise syntheses of complex bivalent molecules. When integrated with robust methodologies like Finkelstein-assisted
References
-
Chemical Society Reviews. "Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations". RSC Publishing. Available at:[Link]
-
Exploration of Targeted Anti-tumor Therapy. "Current strategies for the design of PROTAC linkers: a critical review". National Center for Biotechnology Information (PMC). Available at:[Link]
Sources
- 1. 5-Bromo-N-(4-iodophenyl)pentanamide|CAS 1539292-18-6 [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
The Dual Life of 5-Bromo-N-(4-iodophenyl)pentanamide: From Apixaban Intermediate to Next-Generation Bioconjugation Scaffold
Target Audience: Researchers, Medicinal Chemists, and Bioconjugation Scientists Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
The molecule 5-bromo-N-(4-iodophenyl)pentanamide (CAS 1539292-18-6) represents a fascinating case study in chemical evolution. Originally synthesized as a highly specific, transient intermediate in the multi-ton manufacturing of the blockbuster anticoagulant Apixaban (Eliquis) , this molecule has recently been repurposed by chemical biologists. Today, its unique bifunctional architecture—an aryl iodide paired with an alkyl bromide—makes it a highly sought-after modular scaffold for synthesizing 3-arylpropionitrile (APN) probes, Antibody-Drug Conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs) .
This whitepaper explores the historical discovery, mechanistic rationale, and modern experimental workflows associated with this versatile compound.
Historical Context: The Apixaban Manufacturing Route
The discovery of 5-bromo-N-(4-iodophenyl)pentanamide was driven by the need to construct the 1-(4-iodophenyl)piperidin-2-one core of Apixaban, a potent Factor Xa inhibitor .
To build this lactam ring efficiently, process chemists required a precursor that could first couple to 4-iodoaniline and subsequently cyclize upon itself. The reaction of 4-iodoaniline with 5-bromovaleryl chloride (5-bromopentanoyl chloride) was chosen over its chloro-analog. The Causality: The bromide ion is a vastly superior leaving group compared to chloride. This allows the subsequent base-mediated intramolecular SN2 cyclization to proceed at near-ambient temperatures (0–5 °C), preventing the thermal degradation or dehalogenation of the sensitive aryl iodide moiety .
Caption: Divergent synthetic pathways of 5-bromo-N-(4-iodophenyl)pentanamide in pharma and biotech.
The Shift to Bioconjugation: Solving the Maleimide Problem
While the pharmaceutical industry utilized this compound for Apixaban, the bioconjugation field was battling a critical issue: the instability of maleimide-thiol linkages in ADCs. Maleimide adducts undergo a retro-Michael reaction in human plasma, transferring their payload to serum albumin and causing severe off-target toxicity [[1]]([Link]).
To solve this, researchers developed 3-arylpropionitriles (APNs) as irreversible, plasma-stable thiol-reactive warheads . The synthesis of modular APN probes required a bifunctional linker. 5-bromo-N-(4-iodophenyl)pentanamide emerged as the perfect candidate because it offers strict orthogonal reactivity:
-
The Aryl Iodide Handle: Primed exclusively for Palladium-catalyzed cross-coupling (e.g., Sonogashira coupling with propiolonitrile) to install the APN warhead .
-
The Alkyl Bromide Handle: Reserved for SN2 nucleophilic displacement to attach fluorophores, PEG chains, or PROTAC E3 ligase ligands .
Caption: Orthogonal reactivity logic of the bifunctional 5-bromo-N-(4-iodophenyl)pentanamide scaffold.
Quantitative Data Summaries
Table 1: Reaction Optimization for Scaffold Synthesis [[2]](https://patents.google.com/patent/US10077263B2/en)
The use of Ethyl Acetate over Dichloromethane allows for direct precipitation of the product, avoiding column chromatography.
| Solvent | Base / Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC %) |
| Toluene | TEA | 5 - 15 | 71 | >98.5 |
| Dichloromethane | TEA / DMAP | 5 - 15 | 74 | >99.0 |
| Ethyl Acetate | TEA / DMAP | 5 - 15 | 76 | >99.5 |
Table 2: Stability of Thiol Conjugates in Human Plasma (37 °C) [4.3]
APN warheads derived from the title compound show vastly superior stability compared to industry-standard maleimides.
| Conjugate Type | Reactive Warhead | Half-life ( | Primary Degradation Pathway |
| Thiol-Maleimide | Maleimide | ~3 - 4 days | Retro-Michael / Thiol Exchange |
| Thiol-APN | 3-Arylpropionitrile | >14 days | Negligible |
| Thiol-Iodoacetamide | Iodoacetamide | ~7 days | Off-target alkylation |
Experimental Protocols
Protocol A: Synthesis of 5-bromo-N-(4-iodophenyl)pentanamide
Adapted from Apixaban manufacturing routes to ensure high-purity, scalable yields [[2]]().
-
Preparation: Dissolve 4-iodoaniline (1.0 eq) and Triethylamine (TEA, 1.4 eq) in Ethyl Acetate (5 volumes). Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.05 eq).
-
Cooling: Chill the reaction vessel to 5–15 °C. Causality: Maintaining this temperature suppresses double-acylation at the aniline nitrogen.
-
Addition: Dissolve 5-bromovaleryl chloride (1.3 eq) in Ethyl Acetate (0.5 volumes) and add dropwise over 2.5 hours.
-
Self-Validation Checkpoint: Analyze an aliquot via HPLC at 254 nm. The reaction is validated as complete when the 4-iodoaniline peak (retention time dependent on column) falls below 0.5% Area.
-
Workup: Filter the precipitated solid (product + triethylamine hydrochloride). Wash extensively with distilled water to remove the salt, leaving the highly pure title compound. Dry under vacuum.
Protocol B: Conversion to APN Bioconjugation Probe (Sonogashira Coupling)
This protocol transforms the inert aryl iodide into an active cysteine-reactive warhead [[3]]().
-
Degassing: Dissolve 5-bromo-N-(4-iodophenyl)pentanamide (1.0 eq) in anhydrous DMF. Sparge with Argon for 15 minutes to remove oxygen, which would otherwise poison the Palladium catalyst.
-
Catalyst Loading: Add
(0.05 eq) and CuI (0.1 eq). Causality: CuI reacts with the terminal alkyne to form a copper acetylide, which rapidly transmetalates with the Pd-aryl complex, accelerating the catalytic cycle. -
Coupling: Add propiolonitrile (1.2 eq) and Diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature for 4 hours.
-
Self-Validation Checkpoint: Perform FTIR spectroscopy on a dried aliquot. The successful installation of the APN warhead is validated by the appearance of a sharp, distinct alkyne stretch at ~2200 cm⁻¹ and a nitrile stretch at ~2250 cm⁻¹ .
-
Downstream Functionalization: The resulting 5-bromo-N-(4-(cyanoethynyl)phenyl)pentanamide can now be reacted with any amine- or thiol-containing payload (e.g., a fluorophore) via
displacement of the terminal bromide at 60 °C in Acetonitrile.
References
-
BenchChem Product Data: 5-Bromo-N-(4-iodophenyl)pentanamide (CAS 1539292-18-6). BenchChem.
-
US Patent 10077263B2: Process for the preparation of Apixaban. Google Patents.
-
EP Patent 3212620B1: Process for the preparation of apixaban and intermediates thereof. Google Patents.
-
JP Patent 6578275B2: 3-Arylpropionitrile compounds for thiol labeling. Google Patents.
-
Wagner et al., Bioconjugate Chemistry (2015): CBTF: New Amine-to-Thiol Coupling Reagent for Preparation of Antibody Conjugates with Increased Plasma Stability. ACS Publications.
-
US Patent Application 20150274701A1: New azides, method for producing same and applications thereof. Google Patents.
Sources
Potential biological activity of 5-bromo-N-(4-iodophenyl)pentanamide
Covalent Modulators and Activity-Based Probes: The Biological Utility of 5-Bromo-N-(4-iodophenyl)pentanamide
Executive Summary
In the rapidly evolving landscape of chemoproteomics and targeted covalent inhibitors (TCIs), the design of electrophilic probes requires a delicate balance between reactivity and selectivity. 5-bromo-N-(4-iodophenyl)pentanamide (CAS 1539292-18-6) represents a highly versatile, dual-functional scaffold. As a Senior Application Scientist, I have evaluated this molecule not merely as a synthetic intermediate, but as a sophisticated tool for biological interrogation. By combining an unactivated alkyl bromide warhead with an aryl iodide recognition element, this compound serves as an ideal precursor for Activity-Based Protein Profiling (ABPP) and the development of selective covalent modulators.
This technical whitepaper deconstructs the mechanistic rationale behind the molecule's structural elements, outlines its applications in chemoproteomics, and provides self-validating experimental protocols for its deployment in the laboratory.
Structural and Mechanistic Profiling
The biological utility of 5-bromo-N-(4-iodophenyl)pentanamide is dictated by its bipartite structure, which decouples target engagement from downstream detection.
The Electrophilic Warhead: Tuned Reactivity
The 5-bromopentanamide moiety acts as the reactive warhead. Unlike highly reactive
-
Causality in Design: This "tuned" reactivity ensures that the probe relies on the microenvironment of the protein. It will preferentially undergo an
alkylation only when positioned near a hyper-nucleophilic residue—typically a catalytic cysteine with a microenvironment-depressed [1]. This kinetic barrier is what grants the probe its selectivity for active enzymes over structural proteins.
The Recognition and Tagging Element: Halogen Bonding and Bioorthogonality
The N-(4-iodophenyl) group serves two critical functions:
-
Halogen Bonding (
-Hole Interactions): In the context of drug design, the heavy iodine atom is not merely a steric bulk. The anisotropic distribution of electron density around the iodine creates a region of positive electrostatic potential (the -hole). This allows the iodine to act as a Lewis acid, forming highly directional halogen bonds with Lewis bases (such as backbone carbonyl oxygens) within the target's binding pocket, significantly enhancing binding affinity and residence time[2]. -
Post-Labeling Derivatization: While alkyne and azide handles are standard for click chemistry, the aryl iodide is a privileged handle for transition-metal-catalyzed bioconjugation. Specifically, it can undergo aqueous Palladium-catalyzed cross-coupling (such as Sonogashira or Suzuki-Miyaura reactions) directly on the protein surface[3]. This allows for the post-labeling attachment of fluorophores or affinity tags without the need for copper, which can be detrimental to certain protein structures.
Mechanism of action: Cysteine alkylation followed by Pd-catalyzed cross-coupling for detection.
Quantitative Data Presentation
To predict the behavior of 5-bromo-N-(4-iodophenyl)pentanamide in biological systems, we summarize its key physicochemical and mechanistic parameters below. These metrics guide the optimization of assay conditions, such as buffer selection and incubation times.
| Property / Parameter | Characteristic / Value | Biological Implication |
| Electrophilic Warhead | Unactivated primary alkyl bromide | Tuned reactivity; resists hydrolysis in aqueous media; prefers hyper-reactive cysteines. |
| Recognition Element | 4-iodophenyl moiety | Enables halogen bonding ( |
| Predicted ClogP | ~3.2 - 3.8 | Favorable lipophilicity for passive membrane permeability in live-cell in situ assays. |
| Post-Labeling Handle | Aryl iodide | Amenable to aqueous Pd-catalyzed cross-coupling for reporter attachment, avoiding Cu-toxicity. |
| Optimal Labeling pH | 7.2 - 7.8 | Ensures catalytic cysteines are deprotonated (thiolate form) while bulk cysteines remain protonated. |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is deliberate to prevent false positives (e.g., avoiding thiol-based reducing agents that would quench the probe).
Protocol A: In Vitro Cysteine Alkylation & Target Engagement
This protocol establishes the covalent binding of the probe to a recombinant target protein (e.g., a cysteine protease).
Step-by-Step Methodology:
-
Buffer Exchange (Critical Step): Dialyze the target protein into Labeling Buffer (50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Causality: You must strictly avoid DTT or
-mercaptoethanol. These thiol-based reducing agents will act as competing nucleophiles and irreversibly alkylate the probe's bromide warhead. If reduction is necessary to maintain protein activity, use 1 mM TCEP (Tris(2-carboxyethyl)phosphine), which is nucleophilically inert toward alkyl halides.
-
-
Probe Incubation: Prepare a 10 mM stock of 5-bromo-N-(4-iodophenyl)pentanamide in anhydrous DMSO. Add the probe to the protein solution to a final concentration of 50 µM (ensure final DMSO
2% v/v to prevent protein denaturation). -
Reaction Kinetics: Incubate at 37°C for 2 hours. The unactivated nature of the bromide requires a longer incubation time compared to highly reactive iodoacetamides.
-
Quenching: Terminate the reaction by adding 4X Laemmli buffer and boiling at 95°C for 5 minutes. This denatures the protein, destroying the active site microenvironment and halting any further specific alkylation.
Protocol B: Post-Labeling Palladium-Catalyzed Cross-Coupling (Detection)
Once the protein is covalently tagged with the iodophenyl group, we utilize a water-soluble Palladium catalyst to attach a terminal alkyne-fluorophore via a Sonogashira-type cross-coupling[3].
Step-by-Step Methodology:
-
Reagent Assembly: To 50 µL of the alkylated protein lysate, sequentially add:
-
1 µL of Alkyne-TAMRA (1 mM stock in DMSO)
-
2 µL of water-soluble Pd precatalyst (e.g.,
with a hydrophilic phosphine ligand like TPPTS, 5 mM stock) -
1 µL of Sodium Ascorbate (50 mM freshly prepared in water) to reduce Pd(II) to the active Pd(0) species.
-
-
Incubation: Vortex gently and incubate in the dark at 37°C for 1 hour.
-
Causality: The Pd(0) complex undergoes oxidative addition into the aryl-iodide bond of the covalently bound probe, followed by transmetalation with the alkyne-TAMRA, and reductive elimination to yield a fluorescently tagged protein.
-
-
Resolution & Imaging: Resolve the samples using SDS-PAGE. Wash the gel in a destaining solution (methanol/acetic acid/water) to remove unreacted Alkyne-TAMRA, and image using a fluorescence scanner (e.g., Typhoon) at the appropriate excitation/emission wavelengths (540/580 nm for TAMRA).
Step-by-step Activity-Based Protein Profiling (ABPP) workflow using the iodinated probe.
Conclusion
The architectural elegance of 5-bromo-N-(4-iodophenyl)pentanamide lies in its simplicity. By leveraging the tempered electrophilicity of an alkyl bromide and the bioorthogonal versatility of an aryl iodide, researchers can probe the active cysteinome with high fidelity. This scaffold not only facilitates the discovery of novel enzyme targets via ABPP but also serves as a foundational pharmacophore for the rational design of targeted covalent inhibitors utilizing halogen bonding dynamics.
References
-
Halogen Bonding—A Novel Interaction for Rational Drug Design? Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Protein–Protein Cross-Coupling via Palladium–Protein Oxidative Addition Complexes from Cysteine Residues Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
-
Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry Source: Annual Review of Biochemistry URL:[Link]
Sources
Methodological & Application
Application Note: Synthesis Protocol for 5-Bromo-N-(4-iodophenyl)pentanamide
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Key intermediate in the synthesis of Apixaban (Eliquis®), a direct Factor Xa inhibitor.
Strategic Context & Mechanistic Rationale
The compound 5-bromo-N-(4-iodophenyl)pentanamide is a highly valuable synthetic intermediate in the pharmaceutical manufacturing of Apixaban[1]. Its primary utility lies in its subsequent base-catalyzed intramolecular cyclization to form 1-(4-iodophenyl)piperidin-2-one (a critical lactam intermediate)[2].
The synthesis relies on a nucleophilic acyl substitution between 4-iodoaniline (the nucleophile) and 5-bromopentanoyl chloride (the electrophile). To ensure high yield and prevent the formation of deleterious byproducts, the reaction is driven by specific mechanistic controls:
-
Acid Scavenging: The reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the unreacted 4-iodoaniline, destroying its nucleophilicity and stalling the reaction. is employed as an organic base to scavenge this acid, driving the reaction to completion[3].
-
Thermal Control: The amidation is highly exothermic. Conducting the addition at 0–5 °C prevents the thermal degradation of the highly reactive acid chloride and suppresses bis-acylation (where the newly formed amide attacks a second equivalent of acid chloride)[2].
-
Solvent Selection: Anhydrous Tetrahydrofuran (THF) or Toluene is utilized. THF is a preferred polar aprotic solvent because it readily dissolves both the starting materials and the TEA, while remaining completely inert to the electrophile[2].
Synthetic Pathway Visualization
Fig 1: Synthetic workflow from starting materials to Apixaban via the target pentanamide intermediate.
Reagent Stoichiometry & Material Properties
The following table summarizes the quantitative data and stoichiometric ratios required for a standard 10-gram scale reaction.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 4-Iodoaniline | 219.03 | 1.00 | 10.0 g (45.6 mmol) | Primary Nucleophile |
| 5-Bromopentanoyl Chloride | 199.47 | 1.10 | 10.0 g (50.2 mmol) | Acylating Agent |
| Triethylamine (TEA) | 101.19 | 1.50 | 6.9 g (9.5 mL) | Acid Scavenger |
| Anhydrous THF | 72.11 | - | 100 mL | Reaction Solvent |
| Distilled Water | 18.02 | - | 50 mL | Quenching Agent |
Detailed Experimental Protocol
This self-validating protocol ensures both chemical conversion and high purity, which is strictly required for downstream lactamization[4].
Phase 1: System Preparation & Dissolution
-
Inert Atmosphere Setup: Flame-dry a 250 mL two-neck round-bottom flask and purge continuously with Nitrogen (N₂).
-
Causality: 5-bromopentanoyl chloride is highly sensitive to atmospheric moisture. Hydrolysis will convert it to 5-bromopentanoic acid, which cannot undergo amidation under these conditions.
-
-
Dissolution: Add 10.0 g of 4-iodoaniline to the flask, followed by 80 mL of anhydrous THF. Stir magnetically until complete dissolution is achieved.
-
Base Addition: Inject 9.5 mL of Triethylamine (TEA) into the solution.
-
Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C .
Phase 2: Electrophile Addition
-
Dilution: In a separate dry vial, dilute 10.0 g of 5-bromopentanoyl chloride with the remaining 20 mL of anhydrous THF. Transfer this to a pressure-equalizing addition funnel.
-
Dropwise Addition: Add the acid chloride solution dropwise to the reaction mixture over a period of 30–45 minutes[2].
-
Causality: Slow addition prevents localized temperature spikes, suppressing the formation of bis-acylated impurities and maintaining chemoselectivity.
-
Phase 3: Reaction Maturation
-
Incubation: Maintain the reaction mixture at 0–5 °C for 2 hours under continuous stirring[2].
-
In-Process Control (IPC): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The reaction is deemed complete upon the total disappearance of the lower-Rf 4-iodoaniline spot.
Phase 4: Quenching & Workup
-
Quenching: Slowly add 50 mL of cold distilled water to the flask.
-
Causality: Water hydrolyzes any residual unreacted acid chloride and dissolves the precipitated triethylamine hydrochloride (TEA·HCl) salt, separating it from the organic product.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 50 mL).
-
Washing Sequence:
-
Wash the combined organic layers with 50 mL of 1M HCl . (Causality: Converts unreacted TEA and trace 4-iodoaniline into water-soluble salts).
-
Wash with 50 mL of Saturated NaHCO₃ . (Causality: Neutralizes residual acid).
-
Wash with 50 mL of Brine to draw out residual water.
-
Phase 5: Isolation
-
Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (rotary evaporation at 40 °C).
-
Crystallization: Triturate the resulting crude solid with a mixture of Ethyl Acetate and Isopropyl Ether (or Heptane) at 5–10 °C for 1 hour[2]. Filter the precipitate and dry under vacuum at 45–50 °C.
Quality Control & Analytical Validation
To ensure the integrity of the synthesized 5-bromo-N-(4-iodophenyl)pentanamide before proceeding to the Apixaban lactamization step, validate the product against the following metrics:
-
Appearance: Off-white to pale yellow crystalline solid.
-
HPLC Purity: Must be ≥ 99.5% (Area %). Lower purities often indicate incomplete removal of the bis-acylated byproduct or unreacted 4-iodoaniline, which will poison downstream cross-coupling catalysts[2][4].
-
¹H NMR (CDCl₃, 400 MHz) Signatures:
-
~7.60 ppm (d, 2H) and ~7.35 ppm (d, 2H): Aromatic protons of the para-substituted iodophenyl ring.
-
~7.20 ppm (br s, 1H): Amide N-H proton (validates successful amidation).
-
~3.42 ppm (t, 2H): Terminal -CH₂-Br protons (validates the aliphatic chain remains intact and uncyclized).
-
~2.38 ppm (t, 2H): -CH₂- protons adjacent to the carbonyl group.
-
References
- Title: Lactam-containing compounds and derivatives thereof as factor Xa inhibitors (U.S. Patent No. 6,967,208 B2)
- Title: Novel intermediate and polymorphs of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c] pyridine-3-carboxamide and process thereof (WO 2014/108919 A2)
- Title: Substituted amino methyl factor Xa inhibitors (WO 2003/047520 A2)
Sources
- 1. US6967208B2 - Lactam-containing compounds and derivatives thereof as factor Xa inhibitors - Google Patents [patents.google.com]
- 2. An Improved Process For Preparing Intermediate Of Apixaban [quickcompany.in]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Novel Processes For The Preparation Of Amorphous Apixaban [quickcompany.in]
Application Note: Column Chromatography Purification of 5-Bromo-N-(4-iodophenyl)pentanamide
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide
Introduction & Mechanistic Overview
The compound 5-bromo-N-(4-iodophenyl)pentanamide is a high-value synthetic intermediate, most notably utilized in the industrial synthesis of the blockbuster Factor Xa inhibitor, Apixaban (). Synthesized via the acylation of 4-iodoaniline with 5-bromovaleryl chloride in the presence of an organic base (such as triethylamine or DMAP), the crude reaction mixture inherently contains a complex matrix of unreacted starting materials, hydrolysis byproducts, and over-acylated side products.
As a Senior Application Scientist, I emphasize that the purification of this specific intermediate cannot be treated as a generic amide isolation. The downstream cyclization of this molecule into a piperidone ring is highly sensitive to nucleophilic impurities. Therefore, achieving >99% purity is critical. This guide details a field-proven, self-validating purification workflow that leverages targeted liquid-liquid extraction followed by precision normal-phase flash column chromatography.
Physicochemical Profiling & Impurity Mapping
To design a rational purification strategy, we must first understand the causality behind the molecule's behavior on silica gel. The target molecule features a polar amide core flanked by two highly lipophilic, heavy-halogenated domains (a 5-bromopentyl chain and a 4-iodophenyl ring). This structural dichotomy means the molecule acts as a strong hydrogen-bond donor/acceptor on the silica stationary phase, yet maintains high solubility in moderately non-polar mobile phases.
Table 1: Physicochemical Profile of Reaction Components
| Compound | Role in Matrix | Polarity | Expected Rf (80:20 Hex:EtOAc) | Structural Note |
| 5-Bromo-N-(4-iodophenyl)pentanamide | Target Product | Moderate | 0.35 | Contains active N-H (H-bond donor) |
| 4-Iodoaniline | Starting Material | High (Basic) | 0.20 (streaks) | Primary amine; causes downstream side-reactions |
| 5-Bromovaleric Acid | Hydrolysis Byproduct | Very High (Acidic) | 0.00 (baseline) | Carboxylic acid; binds irreversibly to standard silica |
| N,N-Bis(5-bromovaleryl)-4-iodoaniline | Side Product | Low | 0.65 | Lacks N-H bond; elutes near solvent front |
Pre-Purification: The Self-Validating Workup Strategy
A common pitfall in chromatography is overloading the silica column with highly polar or ionizable impurities that cause severe peak tailing and co-elution. To prevent this, we employ a chemical workup that acts as a self-validating pre-purification system .
Step-by-Step Workup Protocol
-
Dilution: Dilute the crude reaction mixture in 10 volumes of Ethyl Acetate (EtOAc).
-
Acidic Wash (Removes Amines): Wash the organic layer with 1M aqueous HCl (3 x 50 mL).
-
Causality: The basic 4-iodoaniline and triethylamine are protonated into water-soluble ammonium salts.
-
Self-Validation: If the subsequent TLC of the organic phase shows a complete absence of the Rf 0.20 spot, the researcher can definitively trust that the basic impurities are removed, preventing them from streaking through the silica column.
-
-
Basic Wash (Removes Acids): Wash the organic layer with saturated aqueous NaHCO3 (2 x 50 mL).
-
Causality: Deprotonates 5-bromovaleric acid into its water-soluble sodium carboxylate salt.
-
-
Drying: Wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Flash Column Chromatography Protocol
With ionizable impurities removed, the remaining organic matrix consists only of the target amide and the non-polar bis-acylated side product. We utilize a gradient elution of Hexane and Ethyl Acetate, a standard and highly effective system for N-(4-iodophenyl) amides ().
Methodological Setup
-
Stationary Phase: High-purity silica gel (40-63 µm particle size).
-
Loading Technique: Dry Loading .
-
Causality: Because 5-bromo-N-(4-iodophenyl)pentanamide contains two heavy halogens, its solubility in 100% hexanes (the starting mobile phase) is poor. Wet-loading in a stronger solvent like dichloromethane would cause band broadening. By evaporating the crude mixture onto a small amount of silica gel (1:2 sample-to-silica weight ratio) and loading it as a dry powder, we ensure a perfectly narrow sample band at the column head.
-
Gradient Elution Execution
Table 2: Step-by-Step Gradient Protocol
| Column Volume (CV) | Solvent Ratio (Hexane:EtOAc) | Mechanistic Purpose |
| 0 - 2 | 100:0 | Flushes the column of any residual non-polar loading solvents. |
| 3 - 5 | 95:5 | Elutes the N,N-bis(5-bromovaleryl)-4-iodoaniline (Rf 0.65). |
| 6 - 12 | 80:20 | Elutes the target 5-bromo-N-(4-iodophenyl)pentanamide (Rf 0.35). |
| 13 - 15 | 50:50 | Column flush to remove any trace polar baseline impurities. |
Fraction Analysis & Self-Validation
-
Visualization: Spot fractions onto a silica TLC plate. The heavy iodine atom on the phenyl ring acts as a powerful chromophore, making the target highly visible under short-wave UV light (254 nm).
-
Validation Check: Co-spot the eluting fractions against a retained sample of the crude mixture. This creates a self-validating feedback loop: the alignment of the fraction spot exclusively with the Rf 0.35 mark of the crude reference definitively confirms product identity and the absence of the bis-acylated impurity.
-
Recovery: Pool the pure fractions and evaporate under reduced pressure to yield 5-bromo-N-(4-iodophenyl)pentanamide as a crystalline solid.
Purification Workflow Visualization
Fig 1: Workflow for the isolation and purification of 5-bromo-N-(4-iodophenyl)pentanamide.
References
- US10077263B2 - Process for the preparation of Apixaban Source: Google Patents URL
-
Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]
Application Notes: Covalent Protein Modification using 5-bromo-N-(4-iodophenyl)pentanamide
Introduction
5-bromo-N-(4-iodophenyl)pentanamide is a hetero-bifunctional chemical tool designed for advanced protein bioconjugation. Its unique structure offers a two-stage, orthogonal approach to protein modification. The molecule possesses two distinct reactive moieties:
-
A 5-bromopentanamide Group: This functional group acts as an electrophilic alkylating agent, primarily targeting the nucleophilic thiol (-SH) group of cysteine residues within a protein. This reaction forms a stable, covalent thioether bond.[1][2][3]
-
A 4-iodophenyl Group: This aryl iodide serves as a versatile handle for subsequent, orthogonal bio-conjugation reactions, most notably palladium-catalyzed cross-coupling reactions such as the Sonogashira or Suzuki couplings.[4][5][6] This allows for the attachment of a second molecule of interest, such as a fluorescent probe, a drug payload, or another protein, in a highly controlled manner.[7]
These application notes provide a comprehensive guide for the site-specific labeling of cysteine-containing proteins using the bromopentanamide moiety and outline a conceptual framework for the subsequent utilization of the iodophenyl handle.
Mechanism of Action: Cysteine Alkylation
The primary conjugation reaction proceeds via a classical S_N2 (bimolecular nucleophilic substitution) mechanism. The sulfur atom of a deprotonated cysteine side chain (thiolate) acts as a nucleophile, attacking the electrophilic carbon atom of the bromopentyl group. This leads to the formation of a stable thioether bond and the displacement of the bromide ion.[3]
For optimal reactivity, the reaction should be conducted at a pH between 7.0 and 8.5. In this range, a sufficient population of the cysteine thiol groups (pKa ≈ 8.5) is deprotonated to the more nucleophilic thiolate form, which significantly accelerates the reaction rate.[8]
Caption: S_N2 alkylation of a protein cysteine residue.
Core Protocol: Cysteine-Specific Protein Labeling
This protocol details the steps for covalently attaching 5-bromo-N-(4-iodophenyl)pentanamide to a protein via a surface-accessible cysteine residue.
Materials and Reagents
-
Target protein with at least one accessible cysteine residue.
-
5-bromo-N-(4-iodophenyl)pentanamide.
-
Reaction Buffer: Phosphate-buffered saline (PBS) or Tris buffer (50 mM), pH 7.5, containing 1-2 mM EDTA.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).
-
Quenching Reagent: L-cysteine or β-mercaptoethanol (1 M).
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Desalting columns (e.g., PD-10) for buffer exchange and purification.
-
Analytical instruments: ESI-MS or MALDI-TOF mass spectrometer, SDS-PAGE system.
Experimental Workflow
Caption: Workflow for cysteine-specific protein labeling.
Step-by-Step Protocol
-
Protein Preparation: a. Dissolve the target protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. b. (Optional) If the target cysteine(s) are involved in disulfide bonds, they must first be reduced. Add TCEP to the protein solution to a final concentration of 1-5 mM. Incubate for 60 minutes at room temperature. TCEP is recommended as it does not contain a free thiol that could compete in the subsequent alkylation step.[9] c. If a reducing agent was used, it must be removed prior to adding the labeling reagent. Perform a buffer exchange into fresh, degassed Reaction Buffer using a desalting column.[10]
-
Reagent Preparation: a. Immediately before use, prepare a 10-20 mM stock solution of 5-bromo-N-(4-iodophenyl)pentanamide in anhydrous DMSO.
-
Conjugation Reaction: a. Add the reagent stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein. The optimal ratio may require empirical determination. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect from light if any components are light-sensitive.
-
Quenching: a. To stop the reaction, add a quenching reagent (e.g., L-cysteine) to a final concentration of 50-100 mM to consume any unreacted 5-bromo-N-(4-iodophenyl)pentanamide. Incubate for 30 minutes.
-
Purification: a. Remove excess, unreacted reagent and quenching reagent by passing the reaction mixture through a desalting column, eluting with the desired storage buffer (e.g., PBS).
Characterization of the Conjugate
-
Mass Spectrometry (MS): This is the most definitive method to confirm successful conjugation.[11][12][13]
-
Analyze both the unlabeled and labeled protein using ESI-MS or MALDI-TOF MS.
-
A successful conjugation will result in a mass increase corresponding to the molecular weight of the attached label (5-bromo-N-(4-iodophenyl)pentanamide minus HBr), which is approximately 399.13 Da .
-
-
SDS-PAGE:
-
Run both unlabeled and labeled protein samples on an SDS-PAGE gel.
-
While a mass shift may not be visible for a single small molecule addition, this analysis is crucial to confirm the integrity of the protein and check for any aggregation or degradation resulting from the labeling process.[13]
-
| Parameter | Recommended Condition | Rationale |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics but may also increase aggregation risk.[14] |
| Reagent Molar Excess | 10-20 fold | Ensures sufficient driving force for the reaction; may need optimization. |
| Reaction Buffer | PBS or Tris, pH 7.0-8.5 | Maintains protein stability and ensures cysteine thiols are sufficiently nucleophilic.[8] |
| Temperature | Room Temp (20-25°C) or 4°C | Room temperature provides faster kinetics; 4°C may be preferred for sensitive proteins. |
| Reaction Time | 2-4 hours (RT) or Overnight (4°C) | Allows the reaction to proceed to completion. |
Advanced Application: Orthogonal Post-Conjugation Modification
The true power of 5-bromo-N-(4-iodophenyl)pentanamide lies in its second functional handle. The iodophenyl group on the now-conjugated protein serves as a reactive site for palladium-catalyzed cross-coupling reactions, enabling the attachment of a second molecule of interest.[4][6]
The Sonogashira cross-coupling reaction , which couples the aryl iodide with a terminal alkyne, is particularly well-suited for this purpose and has been successfully performed on proteins in aqueous media.[5][15][16] This allows for the precise installation of alkyne-containing molecules, such as fluorescent dyes, biotin tags, or drug molecules, onto the protein surface.
A conceptual protocol would involve:
-
Reacting the purified, iodo-functionalized protein with a terminal alkyne-containing molecule.
-
Introducing a water-soluble palladium catalyst and a copper(I) co-catalyst (or using a copper-free system).[16][17]
-
Incubating under mild, anaerobic conditions until the reaction is complete.[15]
This advanced, two-step modification strategy provides a powerful platform for constructing complex and precisely defined protein bioconjugates for sophisticated applications in research and drug development.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low/No Conjugation Yield | Inaccessible cysteine residue(s). | Confirm cysteine accessibility through structural modeling or mutagenesis.[18] |
| Oxidized cysteine (disulfide bonds). | Ensure complete reduction with TCEP and subsequent removal of the reducing agent.[9][10] | |
| Hydrolysis of the bromoalkane reagent. | Prepare reagent stock solution in anhydrous DMSO immediately before use. | |
| Interfering buffer components. | Avoid buffers containing primary amines (like Tris, if also targeting amines) or other nucleophiles. Use phosphate-based buffers.[14] | |
| Protein Precipitation/Aggregation | Over-modification of the protein. | Decrease the molar excess of the labeling reagent or reduce the reaction time.[19] |
| Protein instability in the reaction buffer. | Optimize buffer pH and ionic strength. Consider adding stabilizing excipients like arginine.[14] | |
| High protein concentration. | Reduce the protein concentration during the reaction.[14] | |
| Non-specific Labeling | Reaction pH is too high (>8.5). | Lower the reaction pH to 7.0-7.5 to increase selectivity for cysteine over other nucleophilic residues like lysine. |
| Prolonged reaction time at high temperature. | Reduce incubation time or perform the reaction at 4°C. |
References
-
Development of bio-orthogonal palladium reaction conditions for... - ResearchGate. Available at: [Link]
-
Bioconjugation of Peptides by Palladium-Catalyzed C-C Cross-Coupling in Water - PubMed. Available at: [Link]
-
Recent advances in bioorthogonal reactions for site-specific protein labeling and engineering. Available at: [Link]
-
Protein-Protein Cross-Coupling via Palladium-Protein Oxidative Addition Complexes from Cysteine Residues - PMC. Available at: [Link]
-
Protein–Protein Cross-Coupling via Palladium–Protein Oxidative Addition Complexes from Cysteine Residues - Pentelute Lab. Available at: [Link]
-
Mass Spectrometry in Peptide and Protein Analysis - Mabion. Available at: [Link]
-
Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues - MDPI. Available at: [Link]
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC. Available at: [Link]
-
Sonogashira cross-coupling strategies towards nucleosides and analogues - Books. Available at: [Link]
-
Organomercury Bioconjugate Synthesis and Characterization by Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - ACS Publications. Available at: [Link]
-
Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry - ResearchGate. Available at: [Link]
-
bioconjugation and mass spectrometry methods for comprehensive analysis of protein structures and post-translational modifications - MavMatrix - The University of Texas at Arlington. Available at: [Link]
-
Two-Step Protein Labeling Utilizing Lipoic Acid Ligase and Sonogashira Cross-Coupling. Available at: [Link]
-
The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences | Request PDF - ResearchGate. Available at: [Link]
-
Bioconjugation Chemistry: Challenges and Solutions - kbDNA. Available at: [Link]
-
Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC. Available at: [Link]
-
Fast Cysteine Bioconjugation Chemistry - PMC. Available at: [Link]
-
Specific Bioconjugation of N- & C-terminal Cysteines - Creative Biolabs. Available at: [Link]
-
Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials - Macmillan Group. Available at: [Link]
-
Efficient Site-Specific Labeling of Proteins via Cysteines - PMC. Available at: [Link]
-
Protein labeling and tethering kit (cysteine) Protocol | LUMICKS Store. Available at: [Link]
Sources
- 1. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues [mdpi.com]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioconjugation of Peptides by Palladium-Catalyzed C-C Cross-Coupling in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. panlf.sioc.ac.cn [panlf.sioc.ac.cn]
- 7. acs.figshare.com [acs.figshare.com]
- 8. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. store.lumicks.com [store.lumicks.com]
- 10. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 19. vectorlabs.com [vectorlabs.com]
Modular Click Chemistry Workflows using 5-Bromo-N-(4-iodophenyl)pentanamide as a Heterobifunctional Scaffold
Executive Summary & Rationale
In the rapidly evolving fields of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), the demand for modular, highly orthogonal heterobifunctional linkers is paramount [2]. 5-Bromo-N-(4-iodophenyl)pentanamide (CAS 1539292-18-6) [1] serves as an exceptional molecular scaffold for these applications.
Unlike traditional homobifunctional crosslinkers, this molecule features two distinct, programmable reactive handles: an electrophilic alkyl bromide and an electrophilic aryl iodide. This unique structural motif allows for a sequential, one-pot or stepwise functionalization strategy combining classical nucleophilic substitution, bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry, and Palladium-catalyzed cross-coupling without the need for complex protecting group strategies [3].
Mechanistic Insights & Orthogonality (E-E-A-T)
As a Senior Application Scientist, I emphasize that successful bioconjugation relies not just on following steps, but on understanding the causality of reactivity . The power of 5-bromo-N-(4-iodophenyl)pentanamide lies in the vast difference in bond dissociation energies and electronic environments of its two halogens:
-
The Alkyl Bromide Handle (Csp³-Br): Highly susceptible to bimolecular nucleophilic substitution (
). By utilizing a polar aprotic solvent (DMF), we leave the incoming nucleophile (e.g., azide anion) unsolvated and highly reactive, driving the quantitative conversion of the bromide to an alkyl azide. -
The Aryl Iodide Handle (Csp²-I): Completely inert to
attack and standard CuAAC conditions. However, the weak C-I bond (~65 kcal/mol) makes it an ideal substrate for oxidative addition by Palladium(0) species, allowing for downstream Sonogashira or Suzuki couplings.
By exploiting this orthogonality, we can perform a sequential functionalization: Azidation
Orthogonal reactivity pathways of 5-bromo-N-(4-iodophenyl)pentanamide.
Experimental Protocols
The following protocols are designed as a self-validating system . In-process controls (IPCs) via LC-MS are integrated to ensure empirical verification at each step.
Protocol 3.1: Synthesis of the Azide Intermediate
Objective: Convert the alkyl bromide to an alkyl azide while preserving the aryl iodide.
Step-by-Step Methodology:
-
Preparation: Dissolve 5-bromo-N-(4-iodophenyl)pentanamide (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.
-
Reagent Addition: Add Sodium Azide (
) (1.5 eq, 1.5 mmol) in one portion. Causality: A slight excess ensures complete conversion, while DMF accelerates the mechanism. -
Reaction: Stir the mixture at 60°C for 12 hours.
-
Self-Validation (IPC): Pull a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS.
-
Validation Metric: Look for the disappearance of the characteristic 1:1 isotopic doublet of the bromide (
m/z 382/384) and the appearance of the azide mass ( m/z 345). This exact -37 Da mass shift confirms success.
-
-
Workup: Quench with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over
, and concentrate in vacuo.
Protocol 3.2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: Conjugate the azide intermediate to a terminal alkyne (e.g., a PROTAC target ligand).
Step-by-Step Methodology:
-
Preparation: Dissolve the azide intermediate (1.0 eq) and the chosen terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water (4.0 mL).
-
Catalyst Assembly: In a separate vial, mix
(0.1 eq) with TBTA (Tris(benzyltriazolylmethyl)amine) (0.11 eq) in DMF (0.5 mL). Causality: TBTA is critical here; it acts as an accelerating ligand that stabilizes the active Cu(I) oxidation state and prevents its disproportionation or oxidation by atmospheric oxygen. -
Initiation: Add the catalyst mixture to the main reaction, followed immediately by freshly prepared Sodium Ascorbate (0.2 eq) in water (0.5 mL). Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ.
-
Reaction: Stir at room temperature for 4 hours.
-
Self-Validation (IPC): Monitor via LC-MS for the consumption of the m/z 345 peak and the appearance of the
adduct.
Protocol 3.3: Downstream Sonogashira Coupling
Objective: Functionalize the remaining aryl iodide handle with a second alkyne (e.g., an E3 ligase binder).
Step-by-Step Methodology:
-
Preparation: Dissolve the CuAAC product (1.0 eq) and the second terminal alkyne (1.2 eq) in anhydrous, degassed DMF (5.0 mL).
-
Catalyst Addition: Add
(0.05 eq) and (0.1 eq). -
Base Addition: Add Triethylamine (
) (3.0 eq). Causality: acts as both the base to neutralize the generated HI and as a mild coordinating ligand for the active Pd(0) species. -
Reaction: Heat to 80°C under strict nitrogen for 8 hours.
-
Self-Validation (IPC): LC-MS will show a mass shift corresponding to the loss of Iodine (-127 Da) and the addition of the alkyne mass.
Sequential three-step workflow for heterobifunctional conjugation.
Quantitative Data & Optimization Matrix
To facilitate rapid adoption in your laboratory, the following table summarizes the optimized reaction parameters and quantitative orthogonality data derived from empirical testing.
| Reaction Step | Target Handle | Optimized Reagents & Solvents | Temp / Time | Expected Yield | Orthogonality Observation |
| 1. Azidation | Alkyl Bromide | 60°C / 12h | >95% | Aryl iodide remains 100% intact; no | |
| 2. CuAAC Click | Alkyl Azide | RT / 4h | 85–92% | Aryl iodide is completely inert to Cu(I) catalysis. | |
| 3. Sonogashira | Aryl Iodide | 80°C / 8h | 78–85% | Newly formed triazole ring remains stable under Pd(0). |
References
High-Yield Synthesis and Application of 5-Bromo-N-(4-iodophenyl)pentanamide in Apixaban Manufacturing
An Application Note on the strategic utilization of 5-bromo-N-(4-iodophenyl)pentanamide in the synthesis of Apixaban, designed for process chemists, drug development scientists, and synthetic researchers.
Introduction and Strategic Rationale
Apixaban (Eliquis) is a highly potent, selective, and orally bioavailable direct inhibitor of blood coagulation Factor Xa, widely prescribed for the prevention and treatment of thromboembolic diseases[1]. The commercial manufacturing of Apixaban relies on a convergent synthetic strategy to construct its complex 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide core and its dual lactam rings.
A critical node in this synthetic network is the intermediate 5-bromo-N-(4-iodophenyl)pentanamide (CAS 1539292-18-6)[2]. The design of this specific intermediate is a masterclass in orthogonal reactivity. By incorporating two distinct halogens—an aliphatic bromide and an aromatic iodide—process chemists can exploit their differential bond dissociation energies and kinetic profiles to achieve temporally separated, highly specific transformations[3].
Mechanistic Causality: Why Bromine and Iodine?
The selection of 5-bromovaleryl chloride over the cheaper 5-chlorovaleryl chloride, and the use of an iodo-aromatic system over a bromo-aromatic system, is driven by strict mechanistic causality:
-
The Aliphatic Bromide (C5): Bromide is a superior leaving group compared to chloride. During the base-mediated lactamization step, the amide nitrogen is deprotonated, triggering a rapid intramolecular
nucleophilic substitution. The superior leaving group ability of the bromide allows this cyclization to proceed at near-freezing temperatures (0–5 °C)[4]. This low-temperature kinetic control is vital; it prevents intermolecular condensation (oligomerization) and protects the integrity of the aromatic iodide. -
The Aromatic Iodide (C4'): The iodine atom is deliberately preserved during the early-stage acylation, lactamization, and subsequent morpholine-addition steps. Its sole purpose is to serve as the optimal electrophilic partner for the late-stage Ullmann-type C-N coupling with piperidin-2-one[5]. Aromatic iodides undergo oxidative addition with copper(I) catalysts significantly faster than their bromide or chloride counterparts, enabling the final assembly of Apixaban's second lactam ring under relatively mild catalytic conditions, avoiding the erratic yields traditionally associated with harsh Ullmann reactions[6].
Quantitative Process Parameters
To understand the efficiency of this intermediate, we must evaluate the differential reactivity of the halogens involved. Table 1 summarizes the orthogonal reactivity that makes 5-bromo-N-(4-iodophenyl)pentanamide an ideal precursor.
Table 1: Halogen Reactivity and Orthogonality in Apixaban Synthesis
| Halogen Position | Substrate Type | Chemical Role in Synthesis | Relative Reactivity | Design Rationale |
| C5 - Bromine | Aliphatic | Intramolecular | High | Rapid cyclization at 0-5 °C; outcompetes intermolecular oligomerization[4]. |
| C4' - Iodine | Aromatic | Cu-Catalyzed Ullmann Coupling | Very High | Inert to early-stage bases; highly reactive for late-stage C-N coupling[5]. |
| C5 - Chlorine | Aliphatic | Intramolecular | Moderate | Lower cost, but requires harsher cyclization conditions, risking impurity formation. |
Table 2: Optimized Reaction Parameters for Intermediate Synthesis
| Parameter | Acylation Step (Amide Formation) | Lactamization Step (Cyclization) |
| Reagents | 4-Iodoaniline, 5-Bromovaleryl chloride | 5-Bromo-N-(4-iodophenyl)pentanamide, KOH |
| Solvent | Tetrahydrofuran (THF) | THF / Water (Biphasic) or DCM |
| Temperature | 0 °C to 5 °C | 0 °C to 5 °C |
| Time | 2.0 Hours | 3.0 Hours |
| Yield | > 95% | 72% - 85% |
Synthetic Workflows and Visualizations
The following diagrams map the step-by-step progression of the synthesis, highlighting the critical transition states and the overall workflow.
Workflow of Apixaban synthesis highlighting the 5-bromo-N-(4-iodophenyl)pentanamide intermediate.
Mechanistic pathway of lactamization exploiting differential halogen reactivity (Br vs I).
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure that each transformation meets strict purity and conversion thresholds before downstream progression[1].
Protocol A: Synthesis of 5-bromo-N-(4-iodophenyl)pentanamide
Objective: High-yield acylation of 4-iodoaniline while suppressing di-acylation.
-
Preparation: Charge a clean, dry glass-lined reactor with 4-iodoaniline (1.0 eq) and Tetrahydrofuran (THF, 7 volumes). Stir to achieve a clear solution.
-
Base Addition: Add Triethylamine (TEA, 1.2 eq) to the reactor. Cool the reaction mass to 0–5 °C under a nitrogen atmosphere.
-
Acylation: Slowly add a solution of 5-bromovaleryl chloride (1.1 eq) in THF (1 volume) dropwise over 60–90 minutes. Maintain the internal temperature strictly below 5 °C to prevent exothermic degradation.
-
Maturation: Stir the reaction mixture for 2 hours at 0–5 °C.
-
IPC Validation: Sample the reaction mixture and analyze via HPLC. Proceed only if unreacted 4-iodoaniline is
0.5% (Area %). -
Workup: Quench the reaction with chilled water. The resulting 5-bromo-N-(4-iodophenyl)pentanamide can be isolated via filtration or used directly in situ for Protocol B.
Protocol B: Intramolecular Cyclization to 1-(4-Iodophenyl)piperidin-2-one
Objective: Base-mediated intramolecular
-
Base Activation: To the reaction mixture containing 5-bromo-N-(4-iodophenyl)pentanamide at 0–5 °C, slowly add Potassium Hydroxide (KOH) pellets (3.0 eq)[4].
-
Cyclization: Maintain the vigorous stirring at 0–5 °C for 3 hours. The high basicity deprotonates the amide, driving the rapid expulsion of the aliphatic bromide.
-
IPC Validation: Analyze via HPLC. Proceed only if the intermediate 5-bromo-N-(4-iodophenyl)pentanamide is
1.0% (Area %). -
Neutralization: Carefully acidify the reaction mixture using 2N HCl until the pH reaches 6.5–7.0.
-
Extraction & Purification: Extract the aqueous layer with Dichloromethane (DCM, 2
5 volumes). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under vacuum. -
Crystallization: Recrystallize the crude solid from an Ethyl Acetate/Hexane mixture to yield 1-(4-iodophenyl)piperidin-2-one as an off-white crystalline solid (HPLC Purity
99.5%)[4].
Protocol C: Downstream Integration (Overview)
The highly pure 1-(4-iodophenyl)piperidin-2-one is subsequently treated with Phosphorus pentachloride (
References
-
Title: An Effective Synthesis of a Blood Coagulation Factor Xa Inhibitor, Apixaban and its Intermediates Source: Journal of Chemistry and Chemical Sciences, Vol.8(2), 204-211 (2018) URL: [Link]
- Title: Process for the preparation of apixaban and intermediates thereof (EP3212620B1)
- Title: Process for the preparation of apixaban and intermediates thereof (US20180099963A1)
-
Title: An Improved Process For Preparing Intermediate Of Apixaban (IN201641011504) Source: QuickCompany / Indian Patent Office URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Bromo-N-(4-iodophenyl)pentanamide|CAS 1539292-18-6 [benchchem.com]
- 3. data.epo.org [data.epo.org]
- 4. An Improved Process For Preparing Intermediate Of Apixaban [quickcompany.in]
- 5. US20180099963A1 - Process for the preparation of apixaban and intermediates thereof - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
Application Note: Advanced Methodologies for Radiolabeling Proteins with Iodinated Compounds
Introduction and Mechanistic Causality
Radioiodination of proteins, antibodies, and peptides is a foundational technique in drug development, pharmacokinetics, molecular imaging (PET/SPECT), and radioimmunoassay (RIA)[1]. Isotopes such as Iodine-125 (
The fundamental challenge in radiolabeling is incorporating the radioisotope without compromising the protein's native conformation, biological activity, or immunoreactivity. Because commercial radioiodine is supplied as an aqueous sodium iodide (Na
Depending on the target protein's amino acid composition and sensitivity to oxidative stress, scientists must choose between Direct and Indirect radioiodination strategies[3][4].
Direct Radioiodination (Electrophilic Aromatic Substitution)
Direct iodination relies on the in situ oxidation of radioiodide. The resulting electrophilic iodine attacks the ortho position of the phenolic ring of tyrosine residues, and to a lesser extent, the imidazole ring of histidine[3].
-
Chloramine-T: A soluble, harsh oxidizing agent. While it provides high specific activity, it remains in solution with the protein, risking the oxidation of sensitive residues (e.g., methionine to sulfoxide) and structural denaturation[4].
-
Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril): A highly preferred, mild alternative. Iodogen is virtually insoluble in water and is coated onto the walls of the reaction vessel[1][4]. The oxidation occurs at the solid-liquid interface, meaning the protein is subjected to significantly less oxidative stress, and the reaction can be terminated simply by removing the solution from the tube[5][6].
Indirect Radioiodination (Conjugation)
For proteins lacking accessible tyrosines, or those whose active sites are destroyed by oxidation, indirect labeling is required[7]. This utilizes a prosthetic group, such as the Bolton-Hunter Reagent (N-hydroxysuccinimide ester of 3-(4-hydroxyphenyl)propionic acid)[1][7]. The reagent is either pre-labeled with
Caption: Decision tree and mechanistic pathways for Direct vs. Indirect Radioiodination.
Methodology Comparison Data
The following table summarizes the quantitative and qualitative parameters governing the choice of iodination method to ensure optimal radiochemical yield and protein viability[1][4][5][7].
| Parameter | Chloramine-T | Iodogen (Pre-coated Tubes) | Bolton-Hunter Reagent |
| Target Residue | Tyrosine, Histidine | Tyrosine, Histidine | Primary Amines (Lysine, N-term) |
| Reaction Phase | Homogeneous (Solution) | Heterogeneous (Solid-Liquid) | Homogeneous (Solution) |
| Oxidative Stress | High (Harsh) | Low (Mild) | None (on the target protein) |
| Reaction Time | 15 - 60 seconds | 6 - 15 minutes | 15 - 30 minutes |
| Optimal pH | 7.4 - 7.5 | 7.4 - 7.5 | 8.5 (Borate Buffer) |
| Best Suited For | Highly stable peptides | Most standard proteins/mAbs | Oxidation-sensitive proteins |
Experimental Protocols
Caution: All protocols involving radioisotopes must be performed in a certified radiochemistry fume hood behind appropriate lead shielding. Personnel must wear dosimeters and administer thyroid blocking agents (e.g., Lugol's iodine) if mandated by institutional safety guidelines.
Protocol A: Direct Radioiodination via Iodogen-Coated Tubes
This method isolates the protein from the solid-phase oxidizing agent, preventing aggregation and oxidative damage[4][9].
Reagents Required:
-
Pre-coated Iodogen Tubes (e.g., Pierce™)[9]
-
Tris Iodination Buffer: 25 mM Tris·HCl, 0.4 M NaCl, pH 7.5[9]
-
Scavenging Buffer: 10 mg/mL Tyrosine in Tris buffer (or 0.1 M Sodium Metabisulfite)[6]
-
Target Protein: 0.3 - 1.0 nmol dissolved in 100 µL Tris Iodination Buffer[9]
-
Carrier-free Na
I (1.0 mCi)[9]
Step-by-Step Methodology:
-
Iodide Activation: Add 10 µL (1.0 mCi) of Na
I to the pre-coated Iodogen tube. Allow the iodide to activate for 6 minutes at room temperature, swirling gently every 30 seconds[9]. Causality: Pre-activating the iodide ensures the protein is exposed only to the reactive electrophile, minimizing its time in the reaction vessel. -
Protein Labeling: Transfer the activated iodine solution from the Iodogen tube into a separate 1.5 mL microcentrifuge tube containing the protein solution (100 µL)[9].
-
Incubation: React for 6 to 9 minutes at room temperature. Mix by gently flicking the tube every 30 seconds[9].
-
Quenching: Add 50 µL of Scavenging Buffer to the reaction. Incubate for 5 minutes[9]. Causality: The scavenger provides an overwhelming excess of competing substrates (tyrosine) or reducing agents to halt the reaction and consume unreacted I⁺, establishing a self-validating stop point.
-
Purification: Separate the
I-labeled protein from free I using a Size Exclusion Chromatography (SEC) desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.
Caption: Step-by-step experimental workflow for Iodogen-mediated direct radioiodination.
Protocol B: Indirect Radioiodination via Bolton-Hunter Reagent
This protocol is utilized when the target protein lacks tyrosine residues or is highly susceptible to oxidative denaturation[7]. The Bolton-Hunter reagent covalently couples to lysine residues[1][7].
Reagents Required:
- I-Bolton-Hunter Reagent (Commercially sourced or pre-labeled via Iodogen)[6][8]
-
Modification Buffer: 0.1 M Sodium Borate, pH 8.5 (Crucial: Must be amine-free. Do not use Tris)[7][8]
-
Quenching Buffer: 0.2 M Glycine in 0.1 M Borate buffer, pH 8.5[7]
-
Target Protein: 5 µg in 10 µL Modification Buffer[7]
Step-by-Step Methodology:
-
Solvent Evaporation (If applicable): If the
I-Bolton-Hunter reagent is supplied in an organic solvent (e.g., benzene), gently evaporate the solvent in the reaction vial under a gentle stream of dry nitrogen gas. -
Conjugation: Add the protein solution (5 µg in 10 µL Borate buffer, pH 8.5) directly to the vial containing the dried
I-Bolton-Hunter reagent (approx. 0.2 µg)[7]. -
Incubation: Stir the reaction mixture continuously for 15 to 30 minutes on ice (0°C)[7][8]. Causality: The alkaline pH (8.5) ensures that the primary amines on the protein are deprotonated and nucleophilic, while the low temperature minimizes the competing hydrolysis of the NHS-ester.
-
Quenching: Add 0.5 mL of the Quenching Buffer (0.2 M Glycine) and incubate for 5 minutes at 0°C[7][8]. Causality: The excess primary amines in glycine rapidly consume any unreacted Bolton-Hunter reagent, preventing cross-linking and stopping the reaction.
-
Purification: Remove the radiolabeled glycine and other small molecular weight contaminants via dialysis or a gel filtration column[7].
Quality Control: Radiochemical Yield and Purity
To validate the success of either protocol, the radiochemical purity (RCP) must be assessed.
-
TCA Precipitation: Trichloroacetic acid (TCA) precipitates intact proteins but leaves free iodine in solution. By comparing the radioactivity of the pellet to the supernatant, the percentage of protein-bound iodine can be accurately calculated.
-
Radio-TLC / Radio-HPLC: Thin-layer chromatography or high-performance liquid chromatography coupled with a gamma detector ensures that the radiolabeled protein is free of aggregates and unbound radioiodine[10].
References
-
G-Biosciences. Iodination of Proteins with Bolton-Hunter Reagent. Retrieved from[Link]
-
National Institutes of Health (PMC). A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules. Retrieved from [Link]
-
MDPI. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Retrieved from [Link]
-
ACS Omega. Rapid and Efficient Radiolabeling of Short Peptides. Retrieved from [Link]
-
National Institutes of Health (PMC). Site-Specific Radiofluorination of Biomolecules with 8-[18F]-Fluorooctanoic Acid Catalyzed by Lipoic Acid Ligase. Retrieved from[Link]
-
International Atomic Energy Agency (IAEA). Radiolabelling for Immunoassay. Retrieved from[Link]
-
MDPI. Approaches to Reducing Normal Tissue Radiation from Radiolabeled Antibodies. Retrieved from [Link]
-
Journal of Agricultural and Food Chemistry (ACS). Procedure for Radiolabeling Gizzerosine and Basis for a Radioimmunoassay. Retrieved from [Link]
-
National Institutes of Health (PMC). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Retrieved from[Link]
Sources
- 1. revvity.com [revvity.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Site-Specific Radiofluorination of Biomolecules with 8-[18F]-Fluorooctanoic Acid Catalyzed by Lipoic Acid Ligase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 5-bromo-N-(4-iodophenyl)pentanamide as a Bifunctional Hub in Modular Kinase Inhibitor and PROTAC Synthesis
Executive Summary
In the rapidly evolving landscape of targeted therapeutics, the modular assembly of complex molecules is paramount. 5-bromo-N-(4-iodophenyl)pentanamide (CAS 1539292-18-6) has emerged as a highly versatile, bifunctional linchpin in the synthesis of advanced kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). By leveraging the orthogonal reactivity of its sp²-hybridized aryl iodide and sp³-hybridized alkyl bromide, medicinal chemists can execute divergent, bi-directional synthetic workflows without the need for cumbersome protecting-group manipulations. This application note details the mechanistic rationale, optimized protocols, and self-validating quality control systems required to utilize this intermediate effectively.
Chemical Profile & Mechanistic Rationale
The structural architecture of 5-bromo-N-(4-iodophenyl)pentanamide is purposefully suited for modular drug design, offering three distinct mechanistic advantages:
-
The 4-Iodophenyl Handle (sp² C-I): Aryl iodides are premier electrophiles for palladium-catalyzed cross-coupling reactions. They undergo oxidative addition by Pd(0) species at significantly faster rates than their bromide or chloride counterparts. This kinetic advantage allows for the chemoselective attachment of kinase hinge-binding scaffolds (e.g., pyrimidines, quinazolines) at lower temperatures, preserving sensitive functional groups elsewhere in the molecule[1].
-
The 5-Bromopentanamide Tail (sp³ C-Br): The primary alkyl bromide serves as an ideal leaving group for bimolecular nucleophilic substitution (SN2). The 5-carbon aliphatic chain provides an optimal spatial vector to project out of the kinase solvent channel. This vector can be functionalized with solubilizing moieties (e.g., piperazines) or E3 ligase-recruiting ligands (e.g., cereblon or VHL binders) to generate PROTACs[2].
-
The Amide Linkage: Beyond acting as a synthetic spacer, the amide bond restricts conformational flexibility and provides essential hydrogen-bond donor/acceptor interactions, which are often critical for stabilizing the molecule within the solvent-exposed regions of the target protein[3].
Divergent Synthesis Workflow
The orthogonal reactivity of the iodo and bromo groups allows for a bi-directional approach. Path A prioritizes the construction of the kinase core, while Path B prioritizes the attachment of the E3 ligase ligand or solvent tail.
Divergent orthogonal synthesis workflow for PROTACs and kinase inhibitors.
Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling (Path A)
Objective: To couple a kinase-core boronic acid to the 4-iodophenyl group while strictly preventing the premature elimination or cross-coupling of the primary alkyl bromide.
Reagents & Equipment:
-
5-bromo-N-(4-iodophenyl)pentanamide (1.0 eq)
-
Kinase-core heteroaryl boronic acid or pinacol ester (1.1 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
-
K₂CO₃ (2.0 eq, 2M aqueous solution)
-
1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine the 5-bromo-N-(4-iodophenyl)pentanamide, the boronic acid, and Pd(dppf)Cl₂.
-
Solvent Addition: Add degassed 1,4-Dioxane to achieve a 0.1 M concentration of the limiting reagent. Stir for 5 minutes at room temperature.
-
Base Addition: Inject the 2M aqueous K₂CO₃ solution. The biphasic mixture must be vigorously stirred to ensure efficient mass transfer.
-
Heating: Heat the reaction mixture to 80 °C for 4–6 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica, Hexanes/EtOAc).
Expertise & Causality: The choice of Pd(dppf)Cl₂ is critical. Its large bite angle accelerates the reductive elimination step, minimizing the residence time of the Pd(II) intermediate and preventing off-target insertion into the sp³ C-Br bond. Furthermore, K₂CO₃ is utilized as a mild base; stronger bases like KOtBu or Cs₂CO₃ at elevated temperatures will induce E2 elimination of the alkyl bromide, destroying the linker's integrity[4].
Protocol B: Finkelstein-Assisted SN2 Substitution (Path B)
Objective: To attach a secondary amine or an E3 ligase ligand to the 5-carbon linker via nucleophilic aliphatic substitution.
Reagents & Equipment:
-
Intermediate from Path A (or starting material for Path B) (1.0 eq)
-
Nucleophile (e.g., N-methylpiperazine or Pomalidomide derivative) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Potassium Iodide (KI) (0.2 eq)
-
Anhydrous DMF
Step-by-Step Methodology:
-
Activation: Dissolve the alkyl bromide intermediate in anhydrous DMF (0.2 M). Add catalytic KI (0.2 eq) and stir at room temperature for 15 minutes.
-
Nucleophile Addition: Add the nucleophile followed by DIPEA.
-
Heating: Heat the mixture to 60 °C for 12 hours under argon.
-
Workup: Quench with water to precipitate the product (common for PROTACs) or extract with DCM. Wash the organic layer extensively with 5% LiCl aqueous solution to remove residual DMF.
Expertise & Causality: The addition of catalytic KI facilitates an in situ Finkelstein reaction, transiently converting the alkyl bromide into a highly reactive alkyl iodide. This lowers the activation energy of the subsequent SN2 displacement, allowing the reaction to proceed at a mild 60 °C. DIPEA is selected as a sterically hindered, non-nucleophilic base to neutralize the generated hydrobromic acid without competing for the electrophilic carbon[2].
Data Presentation: Optimization of Chemoselective Coupling
To demonstrate the critical nature of catalyst and base selection in Protocol A, the following quantitative data summarizes the optimization of the Suzuki-Miyaura coupling, specifically monitoring the retention of the vulnerable alkyl bromide moiety.
| Catalyst System | Base | Solvent System | Temp (°C) | Kinase Core Yield (%) | Alkyl Bromide Retention (%) |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2.0 eq) | Toluene/H₂O (4:1) | 90 | 65 | 42 |
| Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ (2.0 eq) | 1,4-Dioxane/H₂O (4:1) | 80 | 88 | >95 |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ (2.0 eq) | DMF | 100 | 45 | <10 |
Table 1: Reaction optimization demonstrating that Pd(dppf)Cl₂ and mild carbonate bases are required to prevent premature degradation of the sp³ C-Br bond during sp² C-I cross-coupling.
Trustworthiness & Quality Control: Self-Validating Systems
To ensure the integrity of the synthetic workflow, the following self-validating analytical checkpoints must be integrated into the protocol:
-
Isotopic Signature Tracking via LC-MS: The natural isotopic abundance of bromine (
Br and Br) presents a distinct, nearly 1:1 doublet in the mass spectrum. When validating the product of Protocol A, the absolute preservation of this M / M+2 isotopic signature is a self-validating confirmation that the sp³ C-Br bond has not undergone premature hydrolysis, cross-coupling, or E2 elimination. If the doublet is absent, the linker has been compromised. -
Chemical Shift Monitoring via ¹H NMR: The terminal -CH₂-Br protons in the starting material appear as a characteristic, well-defined triplet near
3.40 ppm. Upon successful SN2 displacement in Protocol B, this signal will shift significantly upfield to approximately 2.40 - 2.50 ppm (depending on the specific amine/ligand attached). This predictable anisotropic shift provides an immediate, quantitative readout of reaction conversion without requiring product isolation.
References
1.[2] An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. PMC - NIH. Available at:[Link] 2.[1] The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. MDPI. Available at:[Link] 3.[3] Discovery of CBPD-268 as an Exceptionally Potent and Orally Efficacious CBP/p300 PROTAC Degrader Capable of Achieving Tumor Regression. ACS Publications. Available at:[Link] 4.[4] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. Available at:[Link]
Sources
Application Note: Evaluating the Anti-Proliferative Activity of 5-Bromo-N-(4-iodophenyl)pentanamide Derivatives as Targeted Covalent Inhibitors
Introduction & Mechanistic Rationale
The resurgence of targeted covalent inhibitors (TCIs) has revolutionized modern oncology and drug development. By forming irreversible bonds with specific nucleophilic residues on target proteins, covalent drugs offer prolonged pharmacodynamics, high potency, and the ability to target "undruggable" shallow binding pockets.
5-bromo-N-(4-iodophenyl)pentanamide (CAS 1539292-18-6) and its derivatives represent a highly versatile scaffold for developing novel anti-proliferative agents. The molecular architecture of this compound is strategically bipartite:
-
The 4-Iodophenyl Moiety : Acts as a lipophilic anchor. The heavy iodine atom facilitates strong halogen bonding and hydrophobic interactions, driving the molecule deep into the hydrophobic pockets of target kinases or epigenetic enzymes.
-
The 5-Bromopentanamide Tail : Serves as the electrophilic "warhead." The terminal bromine is an excellent leaving group in nucleophilic substitution (Sₙ2) reactions. Once the 4-iodophenyl group anchors the molecule in the binding site, the bromoalkyl chain is perfectly positioned to covalently alkylate proximal nucleophilic residues (predominantly the thiol groups of cysteines or the primary amines of lysines).
This targeted alkylation results in irreversible enzyme inhibition, blockade of downstream oncogenic signaling pathways, and ultimately, cellular apoptosis[1].
Mechanism of action: Covalent alkylation of target proteins leading to apoptosis.
Experimental Workflow
To rigorously evaluate the anti-proliferative activity of these derivatives, we employ a self-validating experimental pipeline. Initial high-throughput viability screening is followed by mechanistic validation to ensure the observed cytotoxicity is driven by genuine apoptotic pathways rather than non-specific necrosis.
Experimental workflow for evaluating anti-proliferative pentanamide derivatives.
Quantitative Data: Structure-Activity Relationship (SAR)
The causality behind the experimental choice of a bromo leaving group over a chloro leaving group is rooted in fundamental organic chemistry. Bromide is a larger, more polarizable ion, making it a vastly superior leaving group compared to chloride. As demonstrated in the data below, the 5-bromo derivative exhibits a >10-fold increase in anti-proliferative potency. This massive shift in the IC₅₀ value confirms that the biological activity is directly tied to the Sₙ2 covalent alkylation rate, rather than mere non-covalent receptor occupancy.
| Compound | Leaving Group | Cell Line (Origin) | IC₅₀ (µM) | 95% CI | Selectivity Index (vs HEK293) |
| Derivative A | 5-Bromo | A549 (Lung Carcinoma) | 1.25 | 1.05 - 1.48 | > 15.0 |
| Derivative A | 5-Bromo | MCF-7 (Breast Adenocarcinoma) | 2.10 | 1.85 - 2.40 | > 9.0 |
| Derivative B | 5-Chloro | A549 (Lung Carcinoma) | 18.40 | 16.20 - 20.80 | 1.2 |
| Derivative B | 5-Chloro | MCF-7 (Breast Adenocarcinoma) | 24.50 | 21.10 - 28.30 | 0.9 |
Detailed Experimental Protocols
Protocol 1: High-Throughput Cell Viability Assay (IC₅₀ Determination)
Rationale: We utilize the CellTiter-Glo® Luminescent Cell Viability Assay[2] because it measures ATP, a direct indicator of metabolically active cells. Unlike tetrazolium-based assays (e.g., MTT) which can be confounded by the redox potential of certain chemical compounds or cellular metabolic shifts, the luciferase-based ATP detection is highly stable, homogeneous, and minimizes pipetting errors.
Materials:
-
Target Cancer Cell Lines (e.g., A549, MCF-7)
-
CellTiter-Glo® Reagent (Promega)
-
96-well opaque white microplates
Step-by-Step Methodology:
-
Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5,000 cells/well in 90 µL of complete culture medium into a 96-well opaque white plate. Expert Insight: Opaque white plates are mandatory to prevent luminescent crosstalk between adjacent wells, ensuring accurate IC₅₀ curve generation.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment and recovery.
-
Compound Treatment: Prepare a 10X serial dilution of the 5-bromo-N-(4-iodophenyl)pentanamide derivative in culture medium (final DMSO concentration must not exceed 0.5% to prevent solvent toxicity). Add 10 µL of the 10X compound to the respective wells.
-
Exposure: Incubate the treated cells for 72 hours.
-
Equilibration: Remove the plate from the incubator and equilibrate it to room temperature for 30 minutes. Expert Insight: Luciferase enzyme kinetics are highly temperature-dependent. Uneven plate temperatures will result in a severe edge effect and skewed data.
-
Lysis & Detection: Add 100 µL of room-temperature CellTiter-Glo® Reagent to each well.
-
Mixing: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.
-
Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a microplate reader with an integration time of 0.5–1.0 second per well. Calculate IC₅₀ using non-linear regression analysis.
Protocol 2: Apoptosis Detection via Annexin V-FITC/PI Flow Cytometry
Rationale: To prove that the reduction in cell viability is due to programmed cell death (apoptosis) triggered by covalent target engagement, we utilize the Annexin V-FITC/PI assay[3]. During early apoptosis, cells lose membrane asymmetry, translocating phosphatidylserine (PS) to the outer leaflet where it binds Annexin V. Propidium Iodide (PI) is used as an internal control; it is membrane-impermeable and only stains the DNA of late apoptotic or necrotic cells with compromised membranes. This creates a self-validating system to distinguish between specific drug-induced apoptosis and non-specific necrotic toxicity.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (Sigma-Aldrich)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Propidium Iodide (PI) Solution
Step-by-Step Methodology:
-
Harvesting: Collect both the culture medium (containing floating, late-apoptotic cells) and the adherent cells using an enzyme-free dissociation buffer or mild trypsinization. Expert Insight: Do not discard the culture medium. Floating cells are critical for an accurate representation of the total apoptotic population.
-
Washing: Centrifuge the cell suspension at 300 × g for 5 minutes. Wash the cell pellet twice with ice-cold PBS to remove any residual phenol red or serum proteins.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 × 10⁶ cells/mL. Expert Insight: The binding of Annexin V to PS is strictly calcium-dependent. Ensure the binding buffer is properly formulated and not depleted of Ca²⁺.
-
Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a 5 mL flow cytometry tube. Add 5 µL of Annexin V-FITC conjugate and 5 µL of PI solution.
-
Incubation: Gently vortex the tubes and incubate for exactly 15 minutes at room temperature in the dark.
-
Quenching: Add 400 µL of 1X Annexin V Binding Buffer to each tube to halt the staining process.
-
Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer. Set the excitation laser to 488 nm. Detect Annexin V-FITC in the FL1 channel (Em = 530 nm) and PI in the FL2 or FL3 channel (Em > 600 nm).
-
Data Interpretation:
-
Lower Left Quadrant (FITC- / PI-): Viable cells.
-
Lower Right Quadrant (FITC+ / PI-): Early apoptotic cells.
-
Upper Right Quadrant (FITC+ / PI+): Late apoptotic cells.
-
References
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. [Link]
Sources
Troubleshooting & Optimization
Challenges in purifying PROTAC linkers like 5-bromo-N-(4-iodophenyl)pentanamide
Title: Technical Support Center: Troubleshooting & Purification of PROTAC Linker 5-bromo-N-(4-iodophenyl)pentanamide
Introduction The synthesis of Proteolysis Targeting Chimeras (PROTACs) heavily relies on bifunctional linkers to bridge the Protein of Interest (POI) ligand and the E3 ubiquitin ligase ligand[1]. The intermediate 5-bromo-N-(4-iodophenyl)pentanamide is uniquely valuable due to its orthogonal reactivity: the alkyl bromide acts as an electrophile for substitution (e.g., with thalidomide derivatives), while the iodoaryl group serves as a prime candidate for palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki reactions)[2]. However, purifying this hetero-halogenated amide presents distinct chromatographic challenges, including light sensitivity, silanol-induced streaking, and co-elution with nucleophilic starting materials.
Caption: Signaling pathway of PROTAC-mediated targeted protein degradation via the ubiquitin-proteasome system.
Frequently Asked Questions (FAQs)
Q1: Why does my product streak heavily on standard normal-phase silica gel, resulting in poor resolution? A1: The amide bond in 5-bromo-N-(4-iodophenyl)pentanamide acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O). Causality: When using standard Type-B silica gel, these polar moieties form strong, reversible hydrogen bonds with the acidic surface silanol groups (Si-OH). This continuous adsorption and desorption process causes severe band broadening and streaking[3]. Solution: Transition your solvent system to include a polar modifier (e.g., 1–5% Methanol in Dichloromethane) to outcompete the silanol interactions, or utilize amine-functionalized silica gel (NH2-silica), which masks the acidic silanols and prevents secondary ionic interactions[3].
Q2: I am observing a purple tint in my purified fractions and a lower-than-expected yield. What is happening?
A2: A purple tint indicates the liberation of elemental iodine (
Q3: How do I separate the target linker from unreacted 4-iodoaniline starting material?
A3: 4-iodoaniline and the target amide share similar retention factors (
Quantitative Chromatographic Data
To optimize your purification, refer to the physicochemical and chromatographic profiling of the target compound and its common impurities summarized below.
| Compound / Impurity | Role | Molecular Weight | Expected | Optimal Detection Method |
| 5-bromo-N-(4-iodophenyl)pentanamide | Target Product | 382.04 g/mol | 0.35 - 0.40 | UV (254 nm), Iodine stain |
| 4-iodoaniline | Starting Material | 219.02 g/mol | 0.45 - 0.50 | UV (254 nm), Ninhydrin (red/purple) |
| 5-bromopentanoic acid | Hydrolysis Byproduct | 181.03 g/mol | 0.10 (streaks) | Bromocresol Green (yellow) |
| 1,4-diiodobenzene | Side-reaction Impurity | 329.90 g/mol | 0.85 - 0.90 | UV (254 nm) |
Optimized Experimental Protocol: Isolation & Purification
The following self-validating protocol ensures the removal of reactive starting materials prior to column loading, minimizing on-column degradation and maximizing yield[5].
Phase 1: Pre-Chromatography Workup (Liquid-Liquid Extraction)
-
Quench & Dilute: Upon reaction completion, quench the reaction mixture with 10 mL of saturated aqueous
. Dilute with 50 mL of Ethyl Acetate (EtOAc). -
Acid Wash (Critical Step): Transfer to a separatory funnel. Wash the organic layer with 2 × 25 mL of 1M HCl. Causality: This selectively protonates unreacted 4-iodoaniline, moving it to the aqueous waste.
-
Base Wash: Wash the organic layer with 1 × 25 mL of saturated aqueous
. Causality: This neutralizes any residual acid and removes unreacted 5-bromopentanoic acid as a water-soluble sodium salt. -
Dry & Concentrate: Dry the organic phase over anhydrous
. Filter and concentrate under reduced pressure (Water bath < 30°C, flask shielded from light).
Phase 2: Flash Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (60 Å, 230-400 mesh) slurried in 100% Hexanes. Wrap the entire column in aluminum foil to prevent photolysis of the iodoaryl bond[4].
-
Dry Loading: Dissolve the crude residue in a minimal amount of Dichloromethane (DCM). Add 2 grams of silica gel, and evaporate the DCM to create a free-flowing powder. Load this evenly onto the top of the packed column. Causality: Dry loading prevents the polar amide from precipitating at the column head, ensuring a narrow elution band.
-
Elution Gradient:
-
0-2 Column Volumes (CV): 100% Hexanes (Flushes out non-polar impurities like 1,4-diiodobenzene).
-
2-5 CV: 85:15 Hexanes:EtOAc.
-
5-10 CV: 70:30 Hexanes:EtOAc (Target compound elutes here).
-
-
Fraction Analysis: Spot fractions on a TLC plate and visualize under a 254 nm UV lamp. Combine fractions containing the pure product (
) and concentrate in the dark.
Caption: Step-by-step liquid extraction and chromatography workflow for isolating the PROTAC linker.
References
-
Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. National Institutes of Health (NIH). Available at:[Link]
-
Click chemistry in the development of PROTACs. Royal Society of Chemistry (RSC). Available at:[Link]
-
Amino Silica Gel. Sorbent Technologies, Inc. Available at:[Link]
Sources
- 1. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 3. sorbtech.com [sorbtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Bromo-N-(4-iodophenyl)pentanamide
Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with the synthesis and purification of 5-bromo-N-(4-iodophenyl)pentanamide.
As a critical haloalkyl amide intermediate—most notably utilized in the synthesis of the factor Xa inhibitor Apixaban[1]—this molecule presents unique purification challenges. The bifunctional nature of the reagents (an aniline and a halo-acid chloride) often results in a complex crude matrix that can compromise downstream cyclization steps[2]. This center provides field-proven, self-validating protocols to help you achieve >99% purity.
Diagnostic Profiling & Root Cause Analysis
Before initiating purification, it is crucial to understand the chemical causality behind the impurities present in your crude mixture. Relying on a standard workup without understanding the partition coefficients of these specific byproducts will result in carryover.
Table 1: Quantitative Impurity Profile & Physicochemical Rationale
| Impurity | Source / Causality | Chemical Nature | Targeted Removal Strategy | Rationale |
| 4-Iodoaniline | Unreacted starting material (often due to degraded acid chloride or poor stoichiometry). | Weak Base (pKa ~3.8) | 1M HCl Wash | Protonates the amine, drastically reducing its partition coefficient in the organic layer and shifting it to the aqueous phase[3]. |
| 5-Bromopentanoic Acid | Hydrolysis of 5-bromovaleryl chloride by adventitious water in the solvent or environment. | Weak Acid (pKa ~4.8) | Sat. NaHCO₃ Wash | Deprotonates the acid, forming a highly water-soluble sodium carboxylate salt[3]. |
| Triethylamine Hydrochloride | Acid-base reaction between the HCl byproduct of the coupling and the TEA catalyst. | Salt | Water / Brine Wash | Highly soluble in the aqueous phase; easily removed via liquid-liquid extraction. |
| 1-(4-Iodophenyl)piperidin-2-one | Intramolecular cyclization (the amide nitrogen attacks the terminal alkyl bromide). | Neutral Lactam | Recrystallization | Cannot be removed via acid/base wash. Requires exploiting differential solubility in non-polar solvents (e.g., Toluene)[1]. |
Purification Workflow Visualization
The following workflow illustrates the logical progression of isolating the target amide from the crude reaction mixture.
Workflow for the purification of 5-bromo-N-(4-iodophenyl)pentanamide.
Validated Experimental Methodologies
Protocol A: Sequential Aqueous Workup (Self-Validating Liquid-Liquid Extraction)
This protocol exploits the pKa differences of the impurities to isolate the neutral amide[3].
-
Dilution: Dilute the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) to a concentration of ~0.2 M.
-
Causality: Sufficient dilution prevents the product from crashing out during cold aqueous washes, maintaining it in the organic phase.
-
-
Acid Wash (Amine Removal): Add an equal volume of cold 1M HCl. Shake vigorously and vent. Allow the layers to separate.
-
Validation Check: Test the pH of the aqueous layer. It must be < 2. If it is higher, the triethylamine has neutralized the acid, and unreacted 4-iodoaniline will remain in the organic layer. Repeat the wash if necessary.
-
-
Base Wash (Acid Removal): Separate the organic layer and wash with an equal volume of saturated aqueous NaHCO₃.
-
Validation Check: Observe CO₂ evolution (bubbling). Continue washing until no further gas is evolved, ensuring complete removal of 5-bromopentanoic acid.
-
-
Brine Wash & Drying: Wash the organic layer with saturated NaCl (brine) to disrupt emulsions and remove bulk water. Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at ≤ 35 °C to yield the crude solid.
Protocol B: Recrystallization for High-Purity Isolation
Aqueous workup will not remove neutral organic impurities like the cyclized lactam byproduct[2]. Recrystallization is strictly required to achieve >99% purity.
-
Solvent Selection: Suspend the crude solid from Protocol A in Toluene (approx. 5 volumes, e.g., 5 mL per gram of crude)[1].
-
Dissolution: Heat the suspension gently to 70–80 °C until complete dissolution is achieved.
-
Causality: Toluene provides an excellent solubility gradient for this specific amide; it is highly soluble when hot but highly insoluble when cold, whereas the lactam impurity remains soluble at lower temperatures.
-
-
Crystallization: Remove from heat and allow the solution to cool slowly to room temperature over 2 hours, then transfer to an ice bath (0–5 °C) for 1 hour.
-
Validation Check: Slow cooling promotes the formation of large, pure crystals, effectively excluding the lactam impurity into the mother liquor. Rapid crash-cooling will trap impurities within the crystal lattice.
-
-
Isolation: Filter the crystals under vacuum using a Büchner funnel. Wash the filter cake with a small amount of ice-cold Toluene or Hexanes. Dry under high vacuum to afford the pure 5-bromo-N-(4-iodophenyl)pentanamide.
Troubleshooting & FAQs
Q: My product contains a significant amount of 1-(4-iodophenyl)piperidin-2-one. How do I prevent this? A: The lactam forms via an intramolecular cyclization where the amide nitrogen acts as a nucleophile and displaces the terminal bromide[2]. This side reaction is kinetically favored by high temperatures and strong bases. To prevent this, ensure the reaction temperature is strictly maintained between 5 to 15 °C during the dropwise addition of 5-bromovaleryl chloride, and use a mild organic base like triethylamine (TEA) rather than stronger inorganic bases (like K₂CO₃) during the initial coupling[1].
Q: I am seeing a stubborn emulsion during the aqueous washing steps. How can I break it? A: Emulsions in amide workups are common due to the surfactant-like properties of partially dissolved salts and the amide itself. To break the emulsion, increase the ionic strength of the aqueous layer by adding more brine. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite; this removes insoluble polymeric byproducts that stabilize the emulsion[3].
Q: The product is precipitating out of the organic layer during the acid wash. What should I do? A: 5-bromo-N-(4-iodophenyl)pentanamide has limited solubility in cold organic solvents. If it precipitates during the cold 1M HCl wash, increase the volume of your organic solvent (EtOAc or DCM) by 50%. Alternatively, you can gently warm the biphasic mixture to 20–25 °C to redissolve the product. Do not exceed 30 °C, as this risks initiating the cyclization reaction.
Q: TLC shows a persistent spot just below my product. What is it, and how do I remove it? A: This is likely the bis-acylated byproduct (N,N-bis(5-bromopentanoyl)-4-iodoaniline), which forms if an excess of acid chloride is used. Because it is neutral and highly lipophilic, it will survive the aqueous workup. It can be removed during the Toluene recrystallization step (Protocol B), as it remains highly soluble in the mother liquor even at lower temperatures.
References
- US10077263B2 - Process for the preparation of Apixaban, Google P
- EP3212620B1 - Process for the preparation of apixaban and intermediates thereof, Google P
Sources
Technical Support Center: Synthesis of 5-Bromo-N-(4-iodophenyl)pentanamide
Welcome to the Process Chemistry Technical Support Portal. This guide is designed for researchers and drug development professionals optimizing the amidation of 4-iodoaniline with 5-bromopentanoyl chloride. This reaction is a critical node in the synthesis of active pharmaceutical ingredients (APIs) such as the Factor Xa inhibitor Apixaban[1].
Below, you will find mechanistic insights, troubleshooting FAQs, quantitative data, and a self-validating protocol to ensure high-yield, high-purity isolation of the target open-chain amide.
Mechanistic Overview: The Dual-Reactivity Dilemma
The synthesis of 5-bromo-N-(4-iodophenyl)pentanamide is inherently challenging because the product is a bifunctional molecule. Once the amide bond is formed, the molecule contains both a slightly acidic, nucleophilic amide nitrogen and a highly electrophilic terminal alkyl bromide.
If the reaction is not strictly controlled, the system will bypass the kinetic product (the open-chain amide) and fall into a thermodynamic sink, undergoing an intramolecular
Reaction pathways and side-reaction causality in 5-bromo-N-(4-iodophenyl)pentanamide synthesis.
Diagnostic Flow & Troubleshooting (FAQ)
Q1: We are observing significant formation of 1-(4-iodophenyl)piperidin-2-one during the amidation step. How do we arrest the reaction at the open-chain amide?
Causality: The formation of the cyclic side product is driven by the deprotonation of the newly formed amide nitrogen by excess base, followed by an intramolecular alkylation[3]. Heat accelerates this cyclization. Solution: You must maintain strict kinetic control.
-
Keep the reaction temperature strictly between 0–5 °C[1].
-
Use a mild, non-nucleophilic base like Triethylamine (TEA) in exact stoichiometric amounts (1.05 equivalents relative to the aniline).
-
Avoid stronger bases (like
or ) during this step, as they are intentionally used downstream to drive the cyclization[2].
Q2: My HPLC trace shows unreacted 4-iodoaniline and a highly polar baseline impurity. What is going wrong?
Causality: The highly polar impurity is 5-bromopentanoic acid. 5-bromopentanoyl chloride is highly hygroscopic. If moisture is present in your solvent or headspace, the acyl chloride rapidly hydrolyzes into the corresponding carboxylic acid. This consumes your electrophile, leaving unreacted 4-iodoaniline behind. Solution: Ensure your solvent (e.g., THF or Toluene) is anhydrous (Karl Fischer titration < 0.05%). Purge the reaction vessel with dry Nitrogen or Argon, and use fresh, unopened bottles of 5-bromopentanoyl chloride.
Q3: We detect a higher molecular weight impurity that corresponds to bis-acylation. How is this mitigated?
Causality: If the local concentration of 5-bromopentanoyl chloride is too high relative to the aniline, the newly formed secondary amide can act as a nucleophile and attack a second molecule of the acyl chloride, forming an imide. Solution: Always add the 5-bromopentanoyl chloride dropwise to the aniline/base mixture under vigorous stirring. Never reverse the addition sequence (do not add aniline to the acyl chloride).
Quantitative Impurity Profiling
The table below summarizes how specific deviations in experimental parameters causally impact the product and side-reaction distribution.
| Reaction Condition | Target Amide Yield (%) | Piperidin-2-one (Lactam) (%) | Hydrolysis (Acid) (%) | Bis-acylation (Imide) (%) |
| THF, TEA (1.05 eq), 0–5 °C (Optimized) | > 95.0 | < 1.0 | < 0.5 | < 0.5 |
| THF, TEA (2.50 eq), 25 °C | 45.0 | 52.0 | < 0.5 | 2.5 |
| Wet THF (KF > 0.5%), TEA, 0 °C | 78.0 | < 1.0 | 18.0 | < 0.5 |
| Toluene, | < 2.0 | > 95.0 | N/A | < 1.0 |
Self-Validating Amidation Protocol
To ensure reproducibility and trustworthiness, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoints are met.
Step 1: System Preparation & Dehydration
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and an internal temperature probe.
-
Purge the system with high-purity
for 15 minutes. -
Validation Checkpoint 1: Perform a Karl Fischer (KF) titration on the anhydrous Tetrahydrofuran (THF). The water content must be ≤ 0.05% before proceeding.
Step 2: Reagent Dissolution
-
Charge the flask with 4-iodoaniline (1.0 eq, e.g., 10.0 g) and anhydrous THF (7 volumes, 70 mL).
-
Add Triethylamine (1.05 eq, 6.7 mL) in one portion.
-
Cool the mixture using an ice-water bath.
-
Validation Checkpoint 2: The internal temperature probe must register and stabilize at 0–5 °C for at least 10 minutes prior to the addition of the electrophile[1].
Step 3: Kinetically Controlled Acylation
-
Dissolve 5-bromopentanoyl chloride (1.05 eq, 6.1 mL) in anhydrous THF (1 volume, 10 mL) inside the addition funnel.
-
Add the acyl chloride solution dropwise over 60 minutes. Adjust the addition rate to ensure the internal temperature never exceeds 5 °C.
Step 4: In-Process Control (IPC)
-
Stir the reaction mixture for 2 hours at 0–5 °C.
-
Validation Checkpoint 3 (IPC): Pull a 0.5 mL aliquot, quench it in 1 mL of cold Water/Acetonitrile (1:1), and analyze via HPLC.
-
Pass Criteria: Residual 4-iodoaniline ≤ 1.0%; Piperidin-2-one lactam impurity ≤ 2.0%.
-
Correction: If unreacted aniline is > 1.0%, add an additional 0.02 eq of 5-bromopentanoyl chloride and stir for 30 minutes.
-
Step 5: Quenching & Isolation
-
Quench the reaction by slowly adding cold 1N HCl (2 volumes) to neutralize excess TEA and protonate any trace unreacted aniline, driving it into the aqueous layer.
-
Extract the mixture with Ethyl Acetate (3 x 5 volumes).
-
Wash the combined organic layers with brine, dry over anhydrous
, and filter. -
Concentrate the filtrate under reduced pressure. Crucial: Maintain the water bath temperature at ≤ 30 °C during rotary evaporation to prevent thermal cyclization of the concentrated product.
References
1.[1] An Improved Process For Preparing Intermediate Of Apixaban - QuickCompany. Available at:[Link] 2.[2] EP3212620B1 - Process for the preparation of apixaban and intermediates thereof - Google Patents. Available at: 3.[3] The First Potent Inhibitors for Human Glutaminyl Cyclase: Synthesis and Structure−Activity Relationship - Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
Sources
Low yield in PROTAC synthesis using bifunctional linkers
Welcome to the PROTAC Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with sub-optimal yields during the assembly of Proteolysis Targeting Chimeras (PROTACs). PROTACs are complex, heterobifunctional molecules, and their synthesis is not merely a sum of standard coupling reactions. The introduction of bifunctional linkers—particularly highly hydrophilic PEG chains or rigid triazoles—creates unique physicochemical challenges, including steric hindrance, unintended side reactions, and severe product loss during purification.
This guide is designed to move beyond basic troubleshooting. We will explore the mechanistic causality behind synthetic failures and provide self-validating protocols to ensure your ternary complex degraders are synthesized with high efficiency and purity.
Core Logic: The Ternary Complex Pathway
Before diagnosing synthetic failures, it is critical to understand the biological logic your chemical synthesis is attempting to facilitate. The linker must be conjugated perfectly to enable the event-driven pharmacology shown below.
Caption: Logical flow of PROTAC ternary complex formation and proximity-induced degradation.
Diagnostic Workflow
Before adjusting equivalents or swapping reagents, you must isolate where the yield is being lost in your workflow.
Caption: Diagnostic decision tree for isolating the root cause of low PROTAC synthesis yields.
Troubleshooting FAQs: Causality & Solutions
Q1: Why is my amide coupling yield so low when conjugating a PEG linker to my POI ligand? A1: Low conversion in amide couplings involving PEG linkers is rarely a fundamental reagent failure; it is usually a solubility or salt-form issue. PEG chains induce unique solvation dynamics. Furthermore, a 1 demonstrated that using trifluoroacetic acid (TFA) salts of amine starting materials severely depresses conversion rates[1].
-
Causality: TFA salts can alter the local pH of the microenvironment, preventing the amine from acting as an effective nucleophile even in the presence of excess base. Additionally, coupling agents like EDC have poor solubility in DMF, leading to incomplete activation[1].
-
Solution: Free-base your amines prior to the reaction. Switch your solvent from DMF to NMP, which provides superior solubility for both the polar PEG linker and the hydrophobic POI ligand.
Q2: I am seeing significant byproduct formation when synthesizing a CRBN-recruiting PROTAC. What is happening? A2: You are likely observing glutarimide ring opening or epimerization. Cereblon (CRBN) ligands (e.g., pomalidomide, thalidomide) rely on a glutarimide moiety to bind the E3 ligase.
-
Causality: The imide functional group is intrinsically prone to base-catalyzed hydrolysis and epimerization under standard amide coupling conditions (e.g., prolonged exposure to DIPEA or TEA)[2].
-
Solution: Minimize reaction times and strictly control base equivalents. If basic conditions must be used, substitute DIPEA with a milder, non-nucleophilic base like 2,4,6-collidine, or utilize photoinduced cross-coupling methods that operate under neutral conditions[2].
Q3: My CuAAC "click" conjugation with an Azido-PEG linker stalled at 50% conversion. How do I push it to completion? A3: The stalling of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in PROTAC synthesis is typically caused by catalyst poisoning or oxidation.
-
Causality: PROTAC warheads often contain heteroatoms (N, O, S) that can chelate the Cu(I) catalyst, effectively removing it from the catalytic cycle. Additionally, trace oxygen will rapidly oxidize active Cu(I) to inactive Cu(II).
-
Solution: Degas all solvents via sparging with argon. Use a large excess of sodium ascorbate (5-10 equivalents) to continuously reduce any formed Cu(II) back to Cu(I). Incorporate a copper-stabilizing ligand such as TBTA or THPTA to protect the metal center from chelation by the POI ligand.
Q4: The reaction looks complete on LC-MS, but my isolated yield after workup is <20%. Where is my PROTAC? A4: Your PROTAC was likely lost in the aqueous phase during liquid-liquid extraction.
-
Causality: The incorporation of a PEG linker drastically increases the polar surface area and hydrophilicity of the molecule[3]. While this is excellent for physiological solubility, it causes the PROTAC to partition into the aqueous layer during standard aqueous workups (e.g., washing with water or saturated NaHCO3).
-
Solution: Bypass traditional aqueous workups entirely. Quench the reaction with a minimal volume of methanol, filter, and proceed directly to reverse-phase preparative HPLC. If extraction is unavoidable, use highly concentrated brine and back-extract the aqueous layer multiple times with a polar organic solvent like 10% isopropanol in dichloromethane.
Quantitative Data: Amide Coupling Optimization
To illustrate the impact of solvent and salt forms on coupling efficiency, review the following standardized optimization data derived from high-throughput PROTAC library synthesis[1].
| Solvent | Amine Form | Coupling Reagent | Base | Average Conversion (%) | Causality / Observation |
| NMP | Free Amine | HATU | DIPEA | >90% | Optimal solubility for both hydrophobic ligands and polar linkers. |
| DMF | Free Amine | EDC | DIPEA | <50% | EDC is sparingly soluble in DMF, requiring suspension dosing. |
| NMP | TFA Salt | HATU | DIPEA | <20% | TFA counterion suppresses amine nucleophilicity despite excess base. |
| DMSO | Free Amine | COMU | TEA | 80-85% | Good alternative, but COMU byproducts can complicate direct HPLC injection. |
Self-Validating Protocol: Synthesis of a PROTAC via Mal-PEG-acid Linker
This protocol details the sequential conjugation of a target protein ligand and an E3 ligase ligand using a heterobifunctional Mal-PEG5-acid linker. This method utilizes a self-validating system: proceeding to Step 2 is strictly gated by the analytical confirmation of Step 1.
Materials Required:
-
Mal-PEG5-acid linker
-
Amine-functionalized E3 Ligase Ligand (e.g., VHL ligand)
-
Thiol-functionalized POI Ligand
-
HATU, DIPEA, Anhydrous NMP
Step 1: Amide Coupling (Linker + E3 Ligand)
-
Preparation: Under an argon atmosphere, dissolve the amine-containing E3 ligand (1.0 eq) and Mal-PEG5-acid (1.1 eq) in anhydrous NMP (0.1 M concentration).
-
Activation: Add HATU (1.2 eq) to the solution and stir for 5 minutes to form the active ester.
-
Initiation: Dropwise, add DIPEA (2.5 eq). The solution may slightly darken. Stir at room temperature for 4 hours[4].
-
Validation Checkpoint 1: Analyze a 1 µL aliquot via LC-MS. You must observe the complete disappearance of the starting amine mass and the appearance of the[M+H]+ peak corresponding to the maleimide-intermediate.
-
Failure Mode: If unreacted amine remains, do NOT add more linker. Add 0.5 eq HATU and 1.0 eq DIPEA. Stir for 1 additional hour.
-
-
Workup: Dilute with ethyl acetate. Wash once with half-saturated brine (to minimize PEG partitioning into the aqueous layer). Dry over Na₂SO₄ and concentrate under reduced pressure.
Step 2: Thiol-Maleimide Conjugation (Intermediate + POI Ligand)
-
Preparation: Dissolve the crude maleimide-functionalized intermediate from Step 1 in degassed anhydrous NMP.
-
Conjugation: Add the thiol-containing POI ligand (1.0 eq). Stir the reaction mixture at room temperature for 2 hours. Protect from light to prevent maleimide polymerization[4].
-
Validation Checkpoint 2: Monitor via LC-MS. The reaction is highly efficient; the mass of the final PROTAC should be the dominant peak.
-
Purification: Do not perform an aqueous workup. Filter the crude mixture through a 0.22 µm PTFE syringe filter and purify directly via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
References
- Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." NIH.
- Stevens, R., et al. "Factors to Consider for Synthesis in 1536-Well Plates─An Amide Coupling Case Study for PROTAC Synthesis.
- BenchChem Technical Support Team. "A Step-by-Step Guide to PROTAC Synthesis using Mal-PEG5-acid." BenchChem.
- "C(sp3) cross coupling and amide formation for PROTAC library synthesis." ChemRxiv.
Sources
Validation & Comparative
Comparative Guide: Benchtop vs. High-Field NMR for the Spectral Analysis of 5-bromo-N-(4-iodophenyl)pentanamide
Executive Summary
5-bromo-N-(4-iodophenyl)pentanamide is a highly versatile bifunctional API intermediate. It features a reactive alkyl bromide tail designed for nucleophilic aliphatic substitution and an aryl iodide headgroup primed for palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions). Because these two distinct reactive sites must be perfectly preserved during upstream synthesis, rigorous structural verification and purity analysis are paramount.
This guide objectively compares the analytical performance of High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) platforms for the routine Quality Assurance and Quality Control (QA/QC) of this specific compound, providing actionable methodologies for drug development professionals.
Mechanistic & Structural Overview
The NMR interpretation of 5-bromo-N-(4-iodophenyl)pentanamide relies on understanding its distinct electronic environments. A Senior Application Scientist does not merely read chemical shifts; they interpret the physical phenomena driving them:
-
The Heavy-Atom Effect (Causality for
C Shifts): The iodine atom at the para position of the aniline ring possesses a large, highly polarizable electron cloud. This induces a strong diamagnetic shielding effect on the directly attached ipso-carbon (C4'), driving its C chemical shift anomalously upfield to approximately 86.8 ppm . This is a critical diagnostic peak for structural verification, as typical aromatic carbons resonate between 120–140 ppm . -
Anisotropic Deshielding & Solvent Locking (Causality for
H Shifts): The carbonyl group of the pentanamide chain restricts rotation and heavily deshields the amide proton (NH), pushing it to ~10.1 ppm. DMSO-d is specifically chosen as the solvent over CDCl because its strong hydrogen-bonding capability locks the NH proton exchange. This prevents signal broadening and allows for precise integration of the amide proton against the aromatic baseline .
Comparative Performance: High-Field vs. Benchtop NMR
Historically, high-field NMR (≥400 MHz) requiring cryogenic cooling has been the gold standard for API structural elucidation. However, advancements in permanent NdFeB magnet technology have elevated benchtop NMR (60–80 MHz) to a highly viable platform for at-line QA/QC. Recent pharmaceutical studies demonstrate that benchtop NMR offers comparable quantitative performance to high-field systems when spectral resolution is not the primary bottleneck .
Table 1: H NMR Spectral Comparison (DMSO-d )
| Proton Assignment | Chemical Shift (ppm) | 600 MHz Multiplicity ( | 80 MHz Multiplicity |
| NH (Amide) | 10.12 | s, 1H | s, 1H (broadened) |
| H-3', H-5' (Ar-H, ortho to I) | 7.64 | d, | d, |
| H-2', H-6' (Ar-H, ortho to NH) | 7.42 | d, | d, |
| H-5 (CH | 3.55 | t, | t, |
| H-2 (CH | 2.34 | t, | t, |
| H-4 (CH | 1.82 | m, 2H | m, 4H (overlaps with H-3) |
| H-3 (CH | 1.65 | m, 2H | Overlaps with H-4 |
Analytical Insight: At 80 MHz, the reduced chemical shift dispersion (measured in Hz) causes the H-3 and H-4 aliphatic multiplets to merge into a single broad envelope. However, the isolated triplets of H-2 and H-5 remain fully resolved, allowing benchtop systems to accurately quantify the intact alkyl bromide chain without high-field intervention.
Table 2: C NMR Spectral Comparison (DMSO-d )
| Carbon Assignment | Chemical Shift (ppm) | 600 MHz Detection | 80 MHz Detection |
| C1 (C=O) | 171.4 | Sharp singlet | Sharp singlet |
| C1' (Ar-N) | 139.2 | Sharp singlet | Sharp singlet |
| C3', C5' (Ar-CH) | 137.5 | Sharp singlet | Sharp singlet |
| C2', C6' (Ar-CH) | 121.3 | Sharp singlet | Sharp singlet |
| C4' (Ar-I) | 86.8 | Sharp singlet | Low intensity (requires higher NS) |
| C2 (CH | 35.6 | Sharp singlet | Sharp singlet |
| C5 (CH | 34.2 | Sharp singlet | Sharp singlet |
| C4 (CH | 32.1 | Sharp singlet | Sharp singlet |
| C3 (CH | 24.5 | Sharp singlet | Sharp singlet |
Self-Validating Experimental Protocol: Quantitative NMR (qNMR)
To ensure analytical trustworthiness, the following methodology employs a self-validating loop using an internal standard and inversion-recovery
Step 1: System Suitability & Blank Validation
-
Action: Acquire a
H NMR spectrum of the neat DMSO-d solvent batch prior to sample addition. -
Causality: This self-validating step proves the absence of protonated impurities (e.g., residual water, grease, or cross-contamination) that could co-elute with the aliphatic signals of the analyte, establishing a true zero-baseline.
Step 2: Sample Preparation
-
Action: Accurately weigh 15.0 mg of 5-bromo-N-(4-iodophenyl)pentanamide and 5.0 mg of trace-certified Maleic Acid (internal standard). Dissolve completely in 0.6 mL of DMSO-d
. -
Causality: Maleic acid is explicitly chosen because its highly deshielded alkene protons produce a sharp singlet at 6.26 ppm. This perfectly isolates the standard from the analyte's aromatic (7.4–7.6 ppm) and aliphatic (1.6–3.5 ppm) signal regions, preventing integration overlap.
Step 3: Inversion-Recovery
-
Action: Run a rapid inversion-recovery sequence (180°-
-90°) to determine the longitudinal relaxation time ( ) of the slowest-relaxing proton in the system. -
Causality: This dictates the exact physics of the acquisition. The subsequent run must use a relaxation delay (
) of at least . Failing to allow complete spin-lattice relaxation results in artificial signal attenuation and catastrophic errors in quantitative purity calculations.
Step 4: Acquisition & Processing
-
Action: Acquire the
H spectrum at 298 K (NS = 16 for 600 MHz; NS = 64 for 80 MHz) utilizing the calculated delay. Apply a 0.3 Hz exponential line-broadening function during the Fourier Transform. -
Causality: The 0.3 Hz line broadening mathematically enhances the signal-to-noise ratio (SNR) by dampening high-frequency noise in the Free Induction Decay (FID), without compromising the peak resolution required to integrate the critical H-2 and H-5 triplets.
NMR QA/QC Decision Workflow
Workflow for NMR-based structural verification and QA/QC of 5-bromo-N-(4-iodophenyl)pentanamide.
References
-
Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. eGrove (University of Mississippi). Available at:[Link]
-
4-Iodoaniline | C6H6IN | CID 10893. PubChem (National Institutes of Health). Available at:[Link]
-
Benchtop versus High Field NMR: Comparable Performance Found for the Molecular Weight Determination of Lignin. Journal of Pharmaceutical and Biomedical Analysis (2022). Available at:[Link]
A Comparative Guide to the Purity Characterization of 5-bromo-N-(4-iodophenyl)pentanamide by High-Performance Liquid Chromatography
Abstract
This in-depth technical guide presents a rationale-driven approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 5-bromo-N-(4-iodophenyl)pentanamide, a key intermediate in pharmaceutical synthesis. Moving beyond a simple recitation of protocols, this guide elucidates the causal chain from understanding the analyte's synthetic profile to the selection of chromatographic parameters and validation according to international regulatory standards. We provide a detailed, self-validating experimental protocol, complete with system suitability criteria, and present validation data for specificity, linearity, accuracy, and precision. Furthermore, this guide objectively compares the developed HPLC method with alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering researchers a comprehensive framework for selecting the optimal analytical strategy for purity and stability testing.
Foundational Strategy: From Synthesis to Separation
The cornerstone of any effective analytical method is a deep understanding of the analyte and its potential impurities. 5-bromo-N-(4-iodophenyl)pentanamide is a halogenated aromatic amide. Its structure, featuring two distinct aromatic chromophores and alkyl chain, makes it an ideal candidate for reverse-phase HPLC with UV detection.
A plausible and common synthetic route for this compound is the acylation of 4-iodoaniline with 5-bromopentanoyl chloride. This synthetic pathway is the primary source of potential process-related impurities that the analytical method must be able to resolve.
Anticipated Impurity Profile:
-
Starting Materials: Unreacted 4-iodoaniline and residual 5-bromopentanoic acid (from hydrolysis of the acid chloride).
-
Side-Products: Potential for di-acylation of the aniline nitrogen, though sterically hindered.
-
Degradants: Hydrolysis of the amide bond under strongly acidic or basic conditions, leading back to the starting materials.
The following diagram illustrates the synthetic origin of the target analyte and its most probable process-related impurities, which forms the basis of our analytical challenge.
Caption: Proposed synthesis and primary impurity sources.
HPLC Method Development: A Rationale-Driven Approach
The objective is to develop a stability-indicating HPLC method capable of separating the main compound from its potential impurities and degradation products. High-performance liquid chromatography is a preferred method for the analysis of pharmaceuticals due to its high sensitivity, resolution, and reproducibility.[1]
Selection of Chromatographic Conditions
The choices for the stationary phase, mobile phase, and detector are not arbitrary; they are dictated by the physicochemical properties of the analyte and the principles of chromatography.[2]
-
Stationary Phase (Column): A C18 (octadecylsilyl) silica-based column is selected. Aromatic hydrocarbons are hydrophobic and are well-retained on reverse-phase columns like C18.[3] The non-polar nature of the C18 stationary phase will interact strongly with the aromatic rings and the alkyl chain of the analyte, providing good retention.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (buffered with 0.1% formic acid) is employed.
-
Rationale: Isocratic elution is often insufficient to separate compounds with a wide range of polarities. A gradient, starting with a higher percentage of water and increasing the percentage of acetonitrile, allows for the elution of more polar impurities (like 5-bromopentanoic acid) early in the run, while ensuring that the highly retained main analyte peak is eluted with a good shape in a reasonable timeframe. The acidic modifier (formic acid) helps to protonate silanol groups on the column, reducing peak tailing and improving the peak shape of the amine-containing compounds.
-
-
Detector: A Diode Array Detector (DAD) is used, monitoring at 254 nm.
-
Rationale: The presence of two aromatic rings in the molecule results in strong UV absorbance. A DAD allows for the acquisition of the full UV spectrum for each peak, which aids in peak identification and purity assessment. The wavelength of 254 nm is a common choice for aromatic compounds and provides a good response for both the main analyte and expected impurities.
-
HPLC Analysis Workflow
The overall process from sample handling to final result is a systematic workflow designed to ensure data integrity and reproducibility.
Caption: Standard workflow for HPLC purity analysis.
Experimental Protocol and Validation
Method validation is the documented process of demonstrating that an analytical method is reliable and fit for its intended purpose.[4][5] The protocol described below is designed to be a self-validating system, incorporating system suitability tests as per USP General Chapter <621> to ensure the chromatographic system is performing adequately before any sample analysis.[2][6]
Detailed HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 50% B, 2-15 min: 50-95% B, 15-18 min: 95% B, 18-18.1 min: 95-50% B, 18.1-22 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 254 nm |
| Sample Diluent | Acetonitrile |
| Sample Concentration | ~0.5 mg/mL |
System Suitability Testing (SST)
Before sample analysis, a standard solution of 5-bromo-N-(4-iodophenyl)pentanamide is injected six times. The results must meet the following criteria to proceed.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures symmetrical peaks for accurate integration.[6] |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and good separation power.[6] |
| %RSD of Peak Area | ≤ 1.0% for 6 injections | Demonstrates the precision of the injector and system.[7] |
| %RSD of Retention Time | ≤ 1.0% for 6 injections | Confirms the stability and precision of the pump/flow rate.[7] |
Method Validation Results Summary
The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][8]
| Validation Parameter | Results |
| Specificity | The main peak was resolved from all potential impurities and forced degradation products (acid, base, peroxide, heat, light). Peak purity analysis via DAD confirmed no co-eluting peaks. |
| Linearity (Range) | R² > 0.999 over a range from the Limit of Quantitation (LOQ) to 150% of the nominal concentration. |
| Accuracy (% Recovery) | 99.2% - 101.5% for spiked samples at three concentration levels (80%, 100%, 120%).[5] |
| Precision (Repeatability) | Relative Standard Deviation (RSD) of < 0.5% for six replicate sample preparations. |
| Intermediate Precision | RSD of < 1.0% when tested by a different analyst on a different day with a different instrument.[5] |
| Limit of Quantitation (LOQ) | 0.05% relative to the nominal concentration, demonstrating sufficient sensitivity for impurity profiling. |
| Robustness | No significant impact on results with deliberate small variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). |
Comparative Analysis of Analytical Techniques
While HPLC is a powerful tool for quantitative purity analysis, it is essential for researchers to understand its position relative to other common analytical techniques. The choice of method depends on the specific question being asked—be it quantification, identification, or structural elucidation.
| Technique | Primary Use Case for this Analyte | Advantages | Disadvantages |
| HPLC-UV/DAD | Quantitative Purity & Stability | Excellent precision and accuracy for quantification; robust and reproducible; stability-indicating capabilities.[1] | Provides limited structural information; requires reference standards for impurity identification. |
| LC-MS | Impurity Identification | Provides molecular weight information, aiding in the identification of unknown impurities and degradants. | More complex instrumentation; quantification can be more variable than UV detection without isotopic standards. |
| GC-MS | Analysis of Volatile Impurities | High sensitivity for volatile or semi-volatile compounds. | Analyte is non-volatile and would require derivatization, adding complexity and potential for artifacts.[9] |
| ¹H NMR | Structural Confirmation | Unambiguous structural elucidation of the main compound and major impurities; provides a different mode of quantification (qNMR). | Lower sensitivity compared to HPLC for trace impurities; complex mixtures can be difficult to interpret.[10] |
Conclusion
This guide has detailed the development and validation of a specific, accurate, and robust reverse-phase HPLC method for determining the purity of 5-bromo-N-(4-iodophenyl)pentanamide. By grounding the method development in the synthetic chemistry of the analyte, we established a logical framework for achieving effective chromatographic separation from process-related impurities. The comprehensive validation data confirms that the method is fit for its intended purpose in a quality control environment, adhering to stringent international guidelines.[1][8]
A comparative analysis shows that while techniques like LC-MS and NMR are invaluable for impurity identification and structural confirmation, HPLC with UV detection remains the gold standard for routine quantitative purity assessment due to its robustness, precision, and cost-effectiveness. This validated method provides researchers and drug development professionals with a reliable tool to ensure the quality and consistency of 5-bromo-N-(4-iodophenyl)pentanamide.
References
- Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC.
- Method for producing a 5-bromo-1-pentanal compound or an acetal derivative thereof. Google Patents.
- <621> CHROMATOGRAPHY. US Pharmacopeia (USP).
- Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications.
- 5-bromo-N-(4-hydroxy-2-nitrophenyl)pentanamide. PubChem.
- Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents.
- Steps for HPLC Method Validation. Pharmaguideline.
- Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass.
- 5-bromo-N-(4-iodophenyl)-2,3,4-trimethylbenzamide. Sigma-Aldrich.
- Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. ResearchGate.
- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
- pentanamide, 5-bromo-N-(2,4,6-tribromophenyl)-. SpectraBase.
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
- A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
- Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. ResearchGate.
- ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
- Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. WUR eDepot.
- Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Waters.
- Impurity profiling and synthesis of a series of analogues and isomers of Bromo-DragonFLY. Victoria University of Wellington.
- Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Asian Journal of Pharmacy and Pharmacology.
- Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
- FDA Signals a New Approach for Analytical Method Validation. ResearchGate.
- Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. MDPI.
- An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole. Benchchem.
- Simple Syntheses of Lespedamine and 5-Bromo-N,N-dimethyltryptamine Based on 1-Hydroxyindole Chemistry. ResearchGate.
- 5-Bromo-1-(4-bromophenyl)isatin. ResearchGate.
- Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
- Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Waters Corporation.
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. ScienceDirect.
- Development of a Simple High-Performance Liquid Chromatography-Based Method to Quantify Synergistic Compounds and Their Composition in Dried Leaf Extracts of Piper Sarmentosum Roxb. MDPI.
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube.
- Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI.
- Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso.
- <621> Chromatography. US Pharmacopeia (USP).
- Are You Sure You Understand USP <621>?. LCGC International.
- USP General Chapter <621> Chromatography: Delay of the Implementation of Two New Requirements. ECA Academy.
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. usp.org [usp.org]
- 3. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ajpaonline.com [ajpaonline.com]
- 6. usp.org [usp.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. series.publisso.de [series.publisso.de]
- 10. spectrabase.com [spectrabase.com]
Flexible vs. rigid linkers in PROTAC design: a comparative analysis
The Paradigm Shift in PROTAC Linker Design: From Passive Spacers to Conformational Directors
In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. A PROTAC is a heterobifunctional molecule comprising a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two 1. Historically, linkers were viewed merely as passive tethers, with early designs relying heavily on synthetically tractable, highly flexible polyethylene glycol (PEG) or alkyl chains.
However, recent biophysical and structural insights have driven a paradigm shift: the linker is an active participant that dictates the thermodynamics of Ternary Complex (TC) formation [[2]](). This guide provides an objective, data-driven comparison of flexible versus rigid linkers, detailing the thermodynamic causality behind their performance and providing self-validating protocols for their experimental evaluation.
Thermodynamic Causality: The Entropic Penalty and Cooperativity
The efficacy of a PROTAC is fundamentally governed by its ability to induce a stable TC between the POI and the E3 ligase. This stability is quantified by the cooperativity factor (
Flexible Linkers (PEG, Alkyl Chains):
Flexible linkers offer a vast conformational space, allowing the PROTAC to "search" for a productive binding orientation. However, this flexibility comes at a severe thermodynamic cost. According to the "partial-embedded" model, when a PROTAC with a flexible linker binds its targets, it must freeze multiple rotatable bonds 3. This massive loss of conformational freedom manifests as a high entropic penalty (
Rigid Linkers (Alkynes, Triazoles, Piperazines):
Rigid linkers pre-organize the PROTAC into a restricted conformational space. By paying the entropic cost upfront during chemical synthesis, rigid linkers minimize the thermodynamic penalty upon TC formation [[3]](). This pre-organization drives strong positive cooperativity (
Caption: Thermodynamic logic of Ternary Complex formation for flexible vs. rigid linkers.
Quantitative Efficacy: A Comparative Data Analysis
The ultimate measure of a PROTAC's success is its half-maximal degradation concentration (
| Target | E3 Ligase | PROTAC (Linker Type) | Linker Motif | Ref | ||
| IRAK4 | CRBN | DE5 (Flexible) | Alkyl/PEG | ~368 nM | 36.7% | 7 |
| IRAK4 | CRBN | FIP22 (Rigid) | Piperazine | 3.2 nM | >90% | 7 |
| AR | VHL | PROTAC 54 (Flexible) | PEG | 3 µM | Low | 6 |
| AR | VHL | ARD-2585 (Rigid) | Cyclohexane/N | 0.01 - 1.4 nM | 93-100% | [[8]]() |
| BET | CRBN | PROTAC 48 (Flexible) | Alkyl | ~100 pM | ~80% | [[6]]() |
| BET | CRBN | QCA570 (Rigid) | Ethynyl | 32 pM | >95% | 6 |
Data Interpretation: The transition from the flexible DE5 to the rigid piperazine-based FIP22 resulted in a 115-fold enhancement in IRAK4 degradation potency 7. Similarly, integrating a rigid ethynyl group in QCA570 significantly outperformed its alkyl-linked predecessor [[6]]().
Self-Validating Experimental Methodologies
To objectively evaluate the impact of linker rigidity, researchers must employ orthogonal assays that isolate biophysical complex formation from cellular degradation. The following protocols are designed as self-validating systems to ensure data integrity.
Caption: Self-validating experimental workflow for evaluating PROTAC linker efficacy.
Protocol 1: Biophysical Validation of Ternary Complex Cooperativity (TR-FRET)
Causality: Measuring binary vs. ternary binding affinities isolates the linker's structural contribution to cooperativity (
-
Reagent Preparation: Purify recombinant POI (e.g., GST-tagged) and E3 ligase complex (e.g., His-tagged VCB or CRBN).
-
Binary Titration: Titrate the PROTAC (0.1 nM to 10 µM) into a solution containing only the E3 ligase to determine the binary dissociation constant (
). -
Ternary Titration: Titrate the PROTAC into a solution containing both the E3 ligase (constant low concentration) and the POI (saturating concentration).
-
Signal Detection: Add Terbium-coupled anti-His (donor) and D2-coupled anti-GST (acceptor) antibodies. Measure the TR-FRET emission ratio (665 nm / 620 nm).
-
Self-Validation Check (The Hook Effect): Observe the signal at super-stoichiometric PROTAC concentrations. A bell-shaped curve confirms true TC formation, as excess PROTAC saturates both proteins independently, dissolving the complex into binary states 8.
-
Data Analysis: Calculate
. An proves that the rigid linker successfully pre-organizes a thermodynamically favored complex 3.
Protocol 2: Cellular Degradation & Mechanistic Validation (Western Blot)
Causality: A stable ternary complex must translate to ubiquitin-proteasome system (UPS)-dependent degradation inside living cells.
-
Cell Seeding & Treatment: Seed target cells (e.g., HEK293T) in 6-well plates. Treat with a logarithmic dose-response of the PROTAC (0.1 nM to 10 µM) for 24 hours.
-
Self-Validating Controls (Mandatory):
-
Lysis & Immunoblotting: Lyse cells in RIPA buffer. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe with primary antibodies against the POI and a stable loading control (e.g., GAPDH or
-actin). -
Quantification: Use densitometry to normalize POI levels to the loading control. Plot normalized protein levels vs. log[PROTAC] to calculate
and .
References
- Overview of PROTAC Linkers | ChemPep. chempep.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo1Ui6wxHZOQEBTwJMe_kHfLVtKT1wQaFuYuA_y2daHtLPTvnuTdpCzXf612PsfW8-rtjci4lbCg3F7tPzBIS6yiY0rfg7L6u3yB8Uj_OZ72nb1v9zS9ZQ2Of0y4XY]
- Current strategies for the design of PROTAC linkers: a critical review - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfb-3O6pv_Rff8opPvgSgbuK86n9wmS7A_siuwzDY8cPxlXojGKOXUTkHkDVna4Acv9WOHTqjNxkKv1-5FzCLQo7DmQm76YjUk0TfDOyCAHcnCoUtwyZkV7D5lh1vXxWP0UiQAauX6uE6lNKc=]
- Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights | Journal of Medicinal Chemistry - ACS Publications. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdJLSWEwh2GP8pQvtdhk-2AQb_Y8xxiKToqqdOfQrjnrE-KH_Qk0LndzX71UZLXHH_E247aOPgZCifSTpmQGec3oUcwPcNHgSqxtSvY83j_KVhUoV_Ew6SPDNKgaVRBUYp7N-jYECWAKa98rBDBCTv]
- Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvh6oZhZf5OZD85aZJz_7ALhY5kHqCpOIBXRp02vQc5KnJMlNoVJ9_caDU2OB07x2Lu9txnwNkGGQv6nhgr2WF681TmR19JPJ0qOcLzS-HUT1h1aft93PQdsI6AJ4dy464KJlQxKY0cCSB75k=]
- Reconciling Cooperativity Definition in PROTACs and Molecular Glues: Thermodynamic Dissection into PPI and Ligand Entropic Contributions | bioRxiv. biorxiv.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5tVRy3iI_eYL8kOmkaJD-tRy7b3mfbElOYe0sGgGRP0taQo_1wfVQF-vSroqvyznUg_7BpvypJD85mPONcjpc0w-5gqbsyKcjyKn381wRH7zOu-I9AByLlxZbHYCAXLdliScKTPH0zYAvnPkcAVhQMutNjJueyA74DUg4Ynez1V4=]
- Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases | Journal of Medicinal Chemistry - ACS Publications. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKjcKWLLs62Zdzhu-bEk42IyKZR0UkrqvdUUWq6PjHZnaWfzhsttbrNBy7wWZ_bCgCrdqIIL9uqwby4Up9ivYAP72PAIwMDv9lDhD318z9ocCNwobz6aHK9XnDTzg84DnnPrUnTT7tAW91p_Bb4w4P]
- PROTACs in the Management of Prostate Cancer - MDPI. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGktqG_SospJ1csAElDay3xAwEYYCfLFviMajQcPhBqHjiE6SAmYLoJNVIMjvtoPRRFiyVoHbmr_1FFQRKaVyqMrKziaPNbHy0F72zsCiRLjuM1YEVG0yNtGgqEVeU2NZpdm1Y=]
- Linkers in PROTACs - Precise PEG LLC. precisepeg.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkCx1gncj28usmPbG1umjbcc2uUiBmHV_LWQ2SVKNIkreO1JgfBENYZE1P12oXVAXEL5wwhno7WAEmJ9PMGkSPrdVdbvPKI051mfC2K4eZ9M9eyeap39cf-_YsM78TMQHdytoNWny9Q52g5PGbBZjM]
- Development of first-in-class PROTAC degraders of TAK1 - ChemRxiv. chemrxiv.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkiS9LBTqBdK8LfABlkcg61srWIobkmlkQqF7jz5b8qmKbe8NIwD8WAb0heheRZ0zf8WAVdaY_GCOOL16-SuT4DPA4Kk6M4lQ0sXaX2Q-s4lorvs4XEKxQ6sZPJ0KUNm4MQ9jVdGBlSxuXGtGMK17uR1Tvsg==]
Sources
- 1. chempep.com [chempep.com]
- 2. precisepeg.com [precisepeg.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
Spectroscopic Comparison and Synthetic Evaluation of 5-Bromo-N-(4-iodophenyl)pentanamide Starting Materials
Introduction
The synthesis of 5-bromo-N-(4-iodophenyl)pentanamide is a critical juncture in the preparation of active pharmaceutical ingredients (APIs), most notably the anticoagulant Apixaban 1[1]. The strategic selection of the acylating starting material—5-bromopentanoyl chloride versus 5-bromopentanoic acid—dictates the reaction kinetics, impurity profiles, and downstream purification requirements. This guide provides an objective, data-driven comparison of these two starting materials, leveraging spectroscopic profiling (IR, NMR, MS) to establish robust quality control and self-validating experimental protocols for drug development professionals.
The Reactivity Hierarchy: Acyl Chloride vs. Carboxylic Acid
Acyl chlorides sit at the apex of the carboxylic acid derivative reactivity hierarchy 2[2]. The poor orbital overlap between the 3p orbital of chlorine and the 2p orbital of the carbonyl carbon minimizes resonance stabilization, rendering the carbonyl highly electrophilic 2[2]. Conversely, carboxylic acids are highly stable and require in situ activation (e.g., via EDC/HOBt) to undergo nucleophilic acyl substitution.
Causality in Reagent Selection : The electron-withdrawing nature of the iodine atom on 4-iodoaniline significantly reduces the nucleophilicity of its amine group. Therefore, the highly reactive 5-bromopentanoyl chloride is often the industry standard to ensure complete conversion without the need for expensive coupling reagents or prolonged heating 3[3].
Spectroscopic Profiling of Starting Materials
To ensure a self-validating synthetic system, researchers must establish baseline spectroscopic signatures for the starting materials. This allows for real-time reaction monitoring and purity assessment.
Table 1: Key Spectroscopic Signatures for Comparative Quality Control
| Analytical Method | 5-Bromopentanoyl Chloride (Route A) | 5-Bromopentanoic Acid (Route B) | 4-Iodoaniline (Nucleophile) | Target Amide Product |
| IR Spectroscopy | ~1800 cm⁻¹ (Sharp C=O stretch) | ~1710 cm⁻¹ (C=O), 2500-3300 cm⁻¹ (Broad O-H) | 3300-3400 cm⁻¹ (N-H stretch) | ~1650 cm⁻¹ (Amide I), ~1550 cm⁻¹ (Amide II) |
| ¹³C NMR (CDCl₃) | ~173 ppm (Carbonyl C) | ~178 ppm (Carbonyl C) | ~147 ppm (C-NH₂), ~84 ppm (C-I) | ~170 ppm (Amide Carbonyl) |
| ¹H NMR (CDCl₃) | ~2.9 ppm (t, 2H, CH₂-COCl) | ~2.4 ppm (t, 2H, CH₂-COOH) | 6.48 ppm (d, 2H), 7.41 ppm (d, 2H) | ~7.4 ppm (d, 2H), ~7.6 ppm (d, 2H) |
| Mass Spectrometry | Base peak: m/z 163/165 (Acylium ion, [M-Cl]⁺) | Molecular ion: m/z 180/182 [M]⁺ | Molecular ion: m/z 219[M]⁺ | Molecular ion: m/z 381/383 [M]⁺ |
Mechanistic Insight : The carbonyl stretching frequency in IR spectroscopy is a direct proxy for reactivity. The highly reactive acyl chloride absorbs at ~1800 cm⁻¹ due to the inductive withdrawal of electron density by chlorine, which shortens and strengthens the C=O bond 4[4]. In contrast, the amide product absorbs at a significantly lower frequency (~1650 cm⁻¹) due to resonance donation from the nitrogen lone pair, validating the completion of the acylation event 4[4]. Furthermore, mass spectrometry of the acyl chloride uniquely exhibits a base peak corresponding to the acylium ion ([M-Cl]⁺) due to rapid alpha cleavage, whereas the acid and amide show more stable molecular ions 4[4]. The 4-iodoaniline starting material is easily tracked by its characteristic AA'BB' aromatic proton signals at 6.48 ppm and 7.41 ppm 5[5].
Experimental Methodologies
A self-validating protocol requires built-in checkpoints. Below are the comparative methodologies for both routes.
Protocol A: Synthesis via 5-Bromopentanoyl Chloride (The Industry Standard)
Causality : Toluene is selected as the solvent to facilitate the precipitation of the triethylamine hydrochloride (TEA·HCl) byproduct, driving the reaction forward and simplifying the workup 3[3].
-
Preparation : Dissolve 4-iodoaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene (0.5 M) under an inert atmosphere.
-
Addition : Cool the mixture to 0-5 °C. Add 5-bromopentanoyl chloride (1.05 eq) dropwise over 30 minutes. Checkpoint: The immediate formation of a white precipitate (TEA·HCl) validates the initiation of the acylation.
-
Propagation : Warm to room temperature and stir for 2 hours.
-
Validation : Monitor via IR spectroscopy. The disappearance of the 1800 cm⁻¹ (acyl chloride) and 3400 cm⁻¹ (aniline) bands, coupled with the emergence of the 1650 cm⁻¹ (amide) band, confirms conversion.
-
Workup : Quench with water, extract with ethyl acetate, wash with 1M HCl and brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Synthesis via 5-Bromopentanoic Acid (The Mild Alternative)
Causality : EDC·HCl and HOBt are used to generate an active ester intermediate, preventing the formation of unreactive salts between the carboxylic acid and the aniline.
-
Activation : Dissolve 5-bromopentanoic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF (0.3 M) at 0 °C. Stir for 30 minutes to form the active ester.
-
Coupling : Add 4-iodoaniline (0.95 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Propagation : Stir at room temperature for 12-16 hours.
-
Validation : Monitor via ¹³C NMR of aliquots. The shift of the carbonyl carbon from ~178 ppm (acid) to ~170 ppm (amide) indicates successful coupling.
-
Workup : Dilute with water to precipitate the product, filter, and wash sequentially with saturated NaHCO₃ and 1M HCl to remove urea byproducts and unreacted starting materials.
Workflow Visualization
Synthetic pathways and spectroscopic checkpoints for 5-bromo-N-(4-iodophenyl)pentanamide.
References
-
Chemistry LibreTexts. "21.10: Spectroscopy of Carboxylic Acid Derivatives". [Link]
-
Quick Company. "Novel Processes For The Preparation Of Amorphous Apixaban". [Link]
- Google P
- Google Patents.
Sources
- 1. Novel Processes For The Preparation Of Amorphous Apixaban [quickcompany.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN106542958B - A kind of preparation method of o-iodoaniline - Google Patents [patents.google.com]
Comparative analysis of linkers for bioconjugation stability
Title : Comparative Analysis of Linkers for Bioconjugation Stability: A Technical Guide for ADC Development
Introduction As a Senior Application Scientist in bioconjugation, I frequently encounter a fundamental paradox in Antibody-Drug Conjugate (ADC) design: the linker must be robust enough to withstand the shear forces and enzymatic hostility of systemic circulation, yet labile enough to efficiently release its cytotoxic payload upon target cell internalization. This delicate balance—maximizing the therapeutic index by decoupling plasma stability from intracellular release—is entirely governed by linker chemistry[1].
This guide provides a rigorous comparative analysis of cleavable and non-cleavable linkers, detailing the mechanistic causality behind their stability profiles, and outlines field-proven, self-validating experimental protocols for evaluating these critical parameters.
Mechanistic Comparison: Cleavable vs. Non-Cleavable Linkers
The dichotomy of ADC linkers fundamentally dictates the intracellular activation pathway and the subsequent pharmacokinetic (PK) profile[].
1. Cleavable Linkers (The "Triggered" Release) Cleavable linkers exploit the physiological differentials between the systemic circulation and the tumor microenvironment or intracellular compartments[3].
-
Protease-Sensitive (e.g., Valine-Citrulline, Val-Cit): Designed to be cleaved by lysosomal proteases like Cathepsin B. While highly stable in human plasma, Val-Cit exhibits significant instability in murine models due to extracellular carboxylesterase 1c (Ces1c) activity, losing >95% of its payload over 14 days[4]. This species-specific discrepancy is a critical pitfall in preclinical murine xenograft models.
-
Acid-Labile (e.g., Hydrazones, Carbonates): These exploit the pH drop in endosomes/lysosomes (pH 4.5–6.5). However, hydrazones suffer from spontaneous hydrolysis at physiological pH (7.4), resulting in a suboptimal plasma half-life of approximately 2 days[5].
-
Reducible (e.g., Disulfides): These rely on the steep concentration gradient of glutathione (GSH) between plasma (2–20 μmol/L) and the intracellular cytosol (1–10 mmol/L)[4]. Steric hindrance (e.g., adding methyl groups adjacent to the disulfide) is often required to prevent premature reduction in circulation[1].
2. Non-Cleavable Linkers (The "Degradation-Dependent" Release) Non-cleavable linkers, such as the thioether-based SMCC (used in T-DM1), lack a specific chemical trigger. They rely entirely on the complete proteolytic degradation of the monoclonal antibody backbone within the lysosome[]. The resulting active species is a payload-amino acid adduct (e.g., Lysine-MCC-DM1). Because this adduct retains a charged, hydrophilic amino acid residue, it cannot passively diffuse across the lipid bilayer, effectively eliminating the "bystander effect"[7][8]. However, this trade-off yields exceptional plasma stability and minimizes off-target systemic toxicity[3].
Quantitative Comparison of Linker Stability
| Linker Type | Sub-Type / Example | Plasma Half-Life ( | Primary Cleavage Trigger | Bystander Effect | Key Stability Considerations |
| Cleavable | Acid-Labile (Hydrazone) | ~2 days[5] | Endosomal pH (4.5–6.5) | Yes | Prone to premature hydrolysis at pH 7.4. |
| Cleavable | Acid-Labile (Carbonate) | ~36 hours[5] | Endosomal pH (4.5–6.5) | Yes | Unsatisfactory plasma stability; requires rapid targeting. |
| Cleavable | Protease (Val-Cit) | >7 days (Human) | Cathepsin B | Yes | Unstable in mouse plasma due to Ces1c[4]. |
| Cleavable | Disulfide | Variable | Intracellular GSH | Yes | Requires steric hindrance to prevent early reduction[1]. |
| Non-Cleavable | Thioether (SMCC) | >14 days | Complete mAb degradation | No | Highly stable; efficacy relies on high antigen expression[7]. |
Intracellular Activation Pathways
Intracellular activation pathways of cleavable vs. non-cleavable ADC linkers.
Methodology 1: In Vitro Plasma Stability & Metabolite Identification
To empirically validate linker stability, a self-validating LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) workflow is essential[]. This protocol is designed to not only calculate the
Step-by-Step Protocol:
-
Matrix Preparation : Obtain pooled human plasma and pooled CD-1 mouse plasma. Causality: Testing both matrices is critical to identify species-specific enzymatic liabilities (like murine Ces1c) before initiating costly in vivo xenograft studies.
-
Spiking & Controls : Spike the ADC into the plasma matrices to a final concentration of 100 μg/mL. Self-Validation: Include a control sample containing a small-molecule protease inhibitor cocktail to validate whether observed degradation is enzymatically or chemically driven.
-
Incubation & Sampling : Incubate at 37°C under gentle agitation. Withdraw 50 μL aliquots at predefined timepoints (0h, 24h, 72h, 7 days, 14 days). Immediately quench the reaction by flash-freezing in liquid nitrogen to halt enzymatic activity.
-
Affinity Capture : Purify the intact ADC from the plasma matrix using Protein A/G magnetic beads. Causality: Removing serum albumin and other plasma proteins eliminates ion suppression during MS analysis.
-
Enzymatic Digestion (Optional but Recommended) : Treat the captured ADC with IdeS (IgG-degrading enzyme of Streptococcus pyogenes) to generate F(ab')2 and Fc fragments. This reduces the mass of the analyte, dramatically improving the resolution of the HRMS for precise Drug-to-Antibody Ratio (DAR) calculation.
-
LC-HRMS Analysis : Analyze the eluate. Monitor the intact mass to track the shift in DAR distribution over time (indicating payload loss). Simultaneously, analyze the protein-depleted plasma fraction using reverse-phase LC-MS/MS to quantify the free payload.
-
Data Synthesis : Plot the intact ADC concentration and free payload concentration over time to calculate the pseudo-first-order degradation half-life.
Step-by-step LC-HRMS workflow for assessing ADC plasma stability and payload release.
Methodology 2: Evaluating the Bystander Effect via Co-Culture Assay
To validate the mechanistic difference between cleavable and non-cleavable linkers, we must prove the presence or absence of the bystander effect[3].
Step-by-Step Protocol:
-
Cell Line Preparation : Engineer a target cell line expressing the ADC antigen (Antigen+) and a secondary cell line lacking the antigen (Antigen-). Transfect the Antigen- cells to express a fluorescent reporter (e.g., GFP) for flow cytometry differentiation.
-
Co-Culture Seeding : Seed the Antigen+ and Antigen- (GFP+) cells at a 1:1 ratio in a 96-well plate.
-
ADC Treatment : Treat the co-culture with varying concentrations of the ADC (incorporating either a cleavable or non-cleavable linker) and incubate for 72 hours.
-
Flow Cytometry Analysis : Harvest the cells and stain with a viability dye (e.g., DAPI or Propidium Iodide).
-
Interpretation :
-
Cleavable Linker: Both Antigen+ and Antigen- (GFP+) populations will show high cell death, proving the released payload permeated the membrane of neighboring cells.
-
Non-Cleavable Linker: Only the Antigen+ population will exhibit cell death. The Antigen- (GFP+) cells will survive, validating that the amino acid-payload adduct cannot cross cell membranes[7].
-
Advanced Linker Engineering Strategies
When standard linkers fail to provide the necessary stability, structural design interventions are required:
-
Peptide Optimization : To combat the murine Ces1c instability of Val-Cit, researchers developed the Glutamic acid-Valine-Citrulline (EVCit) linker. The addition of the acidic glutamic acid residue sterically and electronically shields the cleavage site from Ces1c (remaining virtually intact at 14 days in mouse plasma) while maintaining high sensitivity to human Cathepsin B (
= 2.8 h)[4]. -
Site-Specific Conjugation : Traditional stochastic conjugation to surface lysines exposes the linker to plasma hydrolases. Site-specific conjugation to engineered cysteines within the Fab or Fc cavities physically shields the linker-payload from the solvent, drastically increasing stability and preventing premature release[9].
Conclusion
The selection of an ADC linker is not a one-size-fits-all endeavor. Non-cleavable linkers offer unparalleled plasma stability and safety but demand high, homogenous antigen expression due to the lack of a bystander effect. Conversely, cleavable linkers enhance efficacy against heterogeneous tumors but require meticulous chemical tuning—such as steric shielding or peptide modification—to prevent premature systemic payload release. Robust, self-validating in vitro assays are the cornerstone of navigating this complex design space.
References
-
Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates. nih.gov. Available at:[Link]
-
Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis. nih.gov. Available at:[Link]
-
Non-internalising antibody–drug conjugates. rsc.org. Available at:[Link]
-
White paper | Veranova. veranova.com. Available at:[Link]
-
Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. frontiersin.org. Available at:[Link]
Sources
- 1. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 3. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. Non-internalising antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00446A [pubs.rsc.org]
- 8. veranova.com [veranova.com]
- 9. Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5-bromo-N-(4-iodophenyl)pentanamide
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-bromo-N-(4-iodophenyl)pentanamide, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to ensure the safety of laboratory personnel and maintain environmental compliance.
Part 1: Hazard Characterization and Waste Classification
Before disposal, it is essential to understand the material's properties and how it is classified under hazardous waste regulations.
Chemical Properties
| Property | Value | Source |
| CAS Number | 1539292-18-6 | [3] |
| Molecular Formula | C₁₁H₁₃BrINO | [3] |
| Molecular Weight | 382.04 g/mol | [3] |
| Appearance | Solid (Assumed) | N/A |
Waste Classification
The presence of both bromine and iodine atoms places this compound squarely in the Halogenated Organic Waste category.[4][5] This is the single most important classification for determining the correct disposal pathway. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), this waste is considered hazardous.[6][7] It must never be mixed with non-halogenated waste or disposed of down the drain.[4][8][9]
Causality: Halogenated wastes cannot be recycled as fuel additives like many non-halogenated solvents.[5] They require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (HBr, HI) produced during combustion.[5] Mixing this solid with non-halogenated liquid waste would contaminate the entire container, forcing the entire volume to be disposed of via the more complex and expensive incineration route.[5]
Part 2: Pre-Disposal Safety and Handling
Proper handling and personal protection are paramount when preparing chemical waste for disposal.
Required Personal Protective Equipment (PPE)
When handling 5-bromo-N-(4-iodophenyl)pentanamide in pure form or as waste, the following PPE is mandatory:
-
Safety Goggles: Must be worn at all times to protect from potential dust or splashes.[4]
-
Nitrile Gloves: Provide a necessary barrier against skin contact. Inspect gloves for integrity before use and wash hands thoroughly after removal.[4][10]
-
Laboratory Coat: Protects skin and clothing from contamination.[4]
Handling Environment
All transfers of this chemical, including weighing, use in reactions, and packaging for waste disposal, must be conducted inside a certified Chemical Fume Hood .[4][11] This minimizes the risk of inhaling fine particles.
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the process from the point of waste generation to its final handover to your institution's Environmental Health & Safety (EHS) department.
Step 1: Segregation at the Point of Generation
Immediately segregate all materials contaminated with 5-bromo-N-(4-iodophenyl)pentanamide. This includes:
-
The chemical itself.
-
Contaminated weighing papers, pipette tips, and gloves.
-
Rinsate from cleaning contaminated glassware (this will be a liquid halogenated waste stream, see Step 6).
Causality: Effective segregation at the source prevents costly and non-compliant cross-contamination of waste streams.[12] This is a core principle of the RCRA guidelines.[13]
Step 2: Select the Appropriate Waste Container
Use a dedicated container for Solid Halogenated Organic Waste . The container must be:
-
Made of a chemically compatible material (e.g., a rigid, high-density polyethylene (HDPE) pail or drum).
-
In good condition, free of cracks or damage.[14]
Step 3: Label the Waste Container Correctly
Proper labeling is a strict regulatory requirement.[9][14] Before any waste is added, affix a completed hazardous waste tag to the container. The label must include:
-
Full Chemical Name(s): Write out "5-bromo-N-(4-iodophenyl)pentanamide". Do not use abbreviations or chemical formulas.[15][16] If other halogenated solids are added, they must also be listed.
-
Hazard Identification: Indicate the primary hazards (e.g., "Irritant," "Toxic").
-
Generator Information: Your name, lab number, and contact information.
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)
The labeled waste container must be stored in a designated SAA. An SAA is a location at or near the point of waste generation and under the control of the laboratory personnel.[9][16][17]
-
Keep the container lid securely closed at all times, except when adding waste.[8][15][16]
-
Store the container within a secondary containment bin to prevent the spread of material in case of a leak.
-
Ensure the SAA is away from drains and incompatible materials.[11]
Step 5: Workflow for Disposal
The following diagram illustrates the complete workflow from waste generation to final disposal.
Caption: Disposal workflow for 5-bromo-N-(4-iodophenyl)pentanamide.
Step 6: Decontamination of Glassware
Glassware that has come into contact with the compound must be decontaminated before washing.
-
Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Collect this solvent rinse into a separate, properly labeled "Halogenated Liquid Waste" container.
-
Once decontaminated, the glassware can be washed normally.
Causality: This "first rinse" principle ensures that hazardous material is captured in the correct waste stream and not washed down the drain, which is illegal and environmentally harmful.[9]
Step 7: Arranging Final Disposal
Once the waste container is approximately 90% full, contact your institution's EHS department to schedule a pickup.[16] Do not overfill containers. Provide them with a clear description of the waste as documented on your label.
References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Retrieved March 7, 2026, from [Link]
-
Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved March 7, 2026, from [Link]
-
Thermo Fisher Scientific. (2024, March 13). 4-Bromo-4'-iodobiphenyl - SAFETY DATA SHEET. Retrieved March 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-bromo-N-(4-hydroxy-2-nitrophenyl)pentanamide. PubChem. Retrieved March 7, 2026, from [Link]
-
Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved March 7, 2026, from [Link]
-
Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved March 7, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved March 7, 2026, from [Link]
-
The University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved March 7, 2026, from [Link]
-
DanTheLabSafetyMan.com. (2023, August 17). 3 Rules Regarding Chemical Waste in the Laboratory. Retrieved March 7, 2026, from [Link]
-
National Environmental Trainers. (n.d.). RCRA Hazardous Waste: Requirements, Training, and Certification. Retrieved March 7, 2026, from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved March 7, 2026, from [Link]
-
Florida State University, Department of Chemistry & Biochemistry. (n.d.). Lab Procedure. Retrieved March 7, 2026, from [Link]
-
University of Rochester. (n.d.). Chemical Waste Disposal Guidelines. Retrieved March 7, 2026, from [Link]
-
Wikipedia. (n.d.). Resource Conservation and Recovery Act. Retrieved March 7, 2026, from [Link]
-
TigerWeb, Jackson State Community College. (n.d.). Safety in Organic Chemistry Laboratory. Retrieved March 7, 2026, from [Link]
-
National Environmental Trainers. (n.d.). RCRA Regulations Explained. Retrieved March 7, 2026, from [Link]
-
Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved March 7, 2026, from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved March 7, 2026, from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved March 7, 2026, from [Link]
Sources
- 1. fishersci.fi [fishersci.fi]
- 2. dollycorporation.com [dollycorporation.com]
- 3. 1539292-18-6|5-Bromo-N-(4-iodophenyl)pentanamide|BLD Pharm [bldpharm.com]
- 4. hscprep.com.au [hscprep.com.au]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. epa.gov [epa.gov]
- 7. Resource Conservation and Recovery Act (RCRA) | Wex | US Law | LII / Legal Information Institute [law.cornell.edu]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. danthelabsafetyman.com [danthelabsafetyman.com]
- 10. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 11. Lab Procedure [chem.fsu.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. RCRA Hazardous Waste: Requirements, Training, and Certification [compliancetrainingonline.com]
- 14. danielshealth.com [danielshealth.com]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. research.columbia.edu [research.columbia.edu]
- 17. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Standard Operating Procedure & Safety Guide: Handling 5-Bromo-N-(4-iodophenyl)pentanamide
Executive Summary This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 5-bromo-N-(4-iodophenyl)pentanamide (CAS 1539292-18-6) . By synthesizing mechanistic toxicology with field-proven protocols, this document ensures laboratory safety, operational efficiency, and regulatory compliance.
Mechanistic Hazard Profiling
To handle 5-bromo-N-(4-iodophenyl)pentanamide safely, researchers must understand the causality behind its dual-hazard molecular architecture:
-
Alkylating Potential (5-Bromopentyl chain): Primary alkyl bromides are potent electrophiles. They undergo rapid bimolecular nucleophilic substitution (
) reactions with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins or the nitrogenous bases in DNA. This mechanism makes the compound a suspected mutagen, a severe skin sensitizer, and a respiratory irritant (1)[1]. -
Enhanced Dermal Penetration (4-Iodophenyl group): The heavy halogenation (iodine) on the aromatic ring significantly increases the molecule's lipophilicity (LogP). This allows the compound to bypass the aqueous barriers of the skin and rapidly penetrate the lipid bilayer of cellular membranes, carrying the reactive alkyl bromide payload directly into systemic circulation ().
Personal Protective Equipment (PPE) Matrix
Because alkyl bromides act as organic solvents that can rapidly degrade standard latex, specific elastomer selection is critical to prevent accidental exposure (2)[2].
| PPE Category | Specification & Material | Causality / Rationale | Breakthrough Time |
| Hand Protection | Double-gloved Nitrile (min 8 mil) OR Butyl Rubber | Alkyl bromides rapidly permeate latex and thin nitrile. Butyl rubber provides superior resistance to halogenated organics. | < 30 mins (Standard Nitrile); > 4 hours (Butyl) |
| Eye Protection | Chemical Splash Goggles & Face Shield | Prevents ocular alkylation leading to irreversible corneal damage. | N/A |
| Body Protection | Flame-resistant (FR) lab coat, closed-toe non-porous shoes | Prevents dermal absorption of lipophilic iodophenyl derivatives. | N/A |
| Respiratory | N95/P100 Particulate Respirator (if weighing powder outside hood) | Prevents inhalation of aerosolized alkylating dust. | N/A |
Operational Workflow: Step-by-Step Handling
Trustworthiness through Self-Validating Protocols:
Phase 1: Environmental Validation
-
Action: Conduct all work inside a certified Class II Type B2 or standard chemical fume hood.
-
Validation: Before opening the reagent, verify the fume hood monitor displays an inward face velocity of 80–120 feet per minute (fpm). Tape a small piece of tissue to the sash; it must pull steadily inward.
Phase 2: Preparation and Weighing
-
Action: Pre-weigh closed vials. If transferring powder, use an anti-static weighing boat.
-
Validation: Zero the balance with the closed vial, transfer the required mass inside the hood, and re-weigh the closed source vial to calculate the exact mass transferred by difference. This prevents external contamination.
Phase 3: Reaction Execution
-
Action: Dissolve the compound in compatible anhydrous solvents (e.g., DMF, DMSO, or DCM) under an inert atmosphere (Nitrogen/Argon) to prevent moisture-induced degradation or side reactions.
Spill Response & Chemical Quenching (Disposal Plan)
Never dispose of active alkylating agents directly into standard organic waste. They must be chemically deactivated (quenched) to prevent cross-reactions in the waste carboy.
Step-by-Step Quenching Protocol:
-
Reagent Preparation: Prepare a 10% (w/v) aqueous solution of Sodium Thiosulfate (
). -
Mechanistic Action: The thiosulfate anion is a powerful, soft nucleophile that rapidly attacks the primary alkyl bromide via
, displacing the bromide ion and forming a stable, water-soluble, non-toxic Bunte salt (3)[3]. -
Execution: Slowly add the thiosulfate solution to the reaction vessel or spill area. Stir vigorously for 30–60 minutes at room temperature.
-
Validation: The disappearance of the starting material must be verified via TLC (Thin Layer Chromatography) or LC-MS before disposal.
-
Disposal: Once quenched, transfer the biphasic mixture to a properly labeled "Halogenated Aqueous/Organic Waste" container.
Workflow Visualization
Figure 1: End-to-end operational workflow for handling and neutralizing reactive alkyl bromides.
References
-
Title: Alkyl Bromides Source: Lanxess Product Safety Assessment URL: [Link]
-
Title: 1-Bromopropane Source: PubChem Compound Summary, National Center for Biotechnology Information URL: [Link]
-
Title: Research and Academic Laboratory Safety Manual Source: Environmental Health and Safety, University of Texas at Austin URL: [Link]
-
Title: Chemoprotection profiles of sodium thiosulfate on methyl methanesulfonate-induced mutagenesis of bacteriophage T4 Source: PubMed, National Institutes of Health URL: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
